Phoslactomycin D
Description
Structure
2D Structure
Properties
CAS No. |
122856-28-4 |
|---|---|
Molecular Formula |
C31H50NO10P |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylpentanoate |
InChI |
InChI=1S/C31H50NO10P/c1-4-24-13-15-30(35)41-27(24)16-17-31(36,18-19-32)28(42-43(37,38)39)21-25(33)10-6-5-8-23-9-7-11-26(20-23)40-29(34)14-12-22(2)3/h5-6,8,10,13,15-17,22-28,33,36H,4,7,9,11-12,14,18-21,32H2,1-3H3,(H2,37,38,39)/b8-5+,10-6+,17-16+ |
InChI Key |
AAYSLXZWMOLRDM-NAOUFDFXSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)C)O)OP(=O)(O)O)O |
Synonyms |
phoslactomycin D |
Origin of Product |
United States |
Foundational & Exploratory
Phoslactomycin D: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Phoslactomycin D (PLM D), a member of the phoslactomycin family of natural products. These compounds are noted for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of numerous cellular processes. This guide details the discovery of PLM D from its microbial source, outlines comprehensive experimental protocols for its isolation and purification, and discusses the methodologies used for its structure elucidation.
Discovery of this compound
Phoslactomycins A through F, including this compound, were first reported in 1989 as novel antifungal antibiotics isolated from the culture broth of a soil actinomycete.[1] Through morphological, cultural, and physiological studies, the producing organism was identified as Streptomyces nigrescens strain SC-273.[2] The phoslactomycins are characterized as polyketide-derived metabolites possessing an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring.[1] The structural variation among these analogs, including PLM D, arises from different acyl substituents bound to the cyclohexane ring moiety.[1]
Experimental Protocols
The following sections describe the detailed methodologies for the fermentation of Streptomyces nigrescens, the subsequent isolation and purification of this compound, and the analytical techniques employed for its structural characterization.
Fermentation Protocol
Aseptic techniques are required for all stages of the fermentation process to prevent contamination.
-
Strain Inoculation : A pure culture of Streptomyces nigrescens SC-273 is used to inoculate a seed culture medium.
-
Seed Culture : The seed culture is incubated in a shaker flask under optimal conditions (e.g., 28-30°C, 200 rpm) for 2-3 days to achieve sufficient biomass.
-
Production Fermentation : The seed culture is then transferred to a large-scale production fermentor containing a suitable nutrient-rich medium.
-
Incubation : The production culture is maintained for approximately 180-200 hours at 28°C with controlled aeration and agitation to maximize the production of secondary metabolites.[3]
-
Monitoring : The fermentation progress is monitored by measuring parameters such as pH, biomass, and antibiotic activity through bioassays.
Isolation and Purification Protocol
The following protocol is a composite methodology based on standard practices for isolating polyketide metabolites from Streptomyces fermentations.[2][4]
-
Harvesting : The culture broth is harvested after the fermentation period. The mycelial biomass is separated from the supernatant via centrifugation or filtration.
-
Solvent Extraction : The supernatant is extracted with an equal volume of n-butanol (BuOH). The organic phase, containing the phoslactomycins, is collected.[2]
-
Concentration : The butanol extract is concentrated under reduced pressure to yield a crude oily residue.
-
Gel Filtration Chromatography : The crude extract is subjected to gel filtration chromatography (e.g., using Sephadex LH-20) to separate compounds based on size, affording a partially purified active fraction.
-
Reverse-Phase Chromatography : Further purification is achieved using reverse-phase column chromatography.
-
High-Performance Liquid Chromatography (HPLC) : The final purification step involves preparative reverse-phase HPLC to isolate this compound to a high degree of purity.[2]
Structure Elucidation
The definitive structure of this compound was determined using a combination of physicochemical analyses and advanced spectroscopic techniques, as established by Fushimi et al. (1989).[1]
Physicochemical and Spectroscopic Analysis
-
Elemental Analysis & Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.
-
UV-Visible Spectroscopy : UV-Vis spectroscopy is employed to identify chromophores, such as the conjugated diene system present in the phoslactomycin core structure.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups, including hydroxyls (-OH), carbonyls (C=O) of the lactone, and the phosphate ester (P-O-C) bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A full suite of NMR experiments is crucial for complete structure elucidation:
-
¹H NMR : Determines the proton environment, including chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR : Identifies all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity between protons (¹H-¹H COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the unambiguous assembly of the molecular structure.
-
Quantitative Data
The following tables summarize the known physicochemical and spectroscopic data for this compound. The majority of this data is derived from the original 1989 publication by Fushimi et al.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H43O9P |
| Appearance | Reported as a colorless powder. |
| Solubility | Soluble in methanol, butanol; sparingly soluble in water. |
| UV λmax (MeOH) | Data reported in Fushimi et al. (1989), characteristic of the conjugated diene system. |
| IR (KBr) | Data reported in Fushimi et al. (1989), indicating hydroxyl, carbonyl, and phosphate groups. |
| Optical Rotation | Specific value reported in Fushimi et al. (1989). |
Table 2: ¹³C and ¹H NMR Data for this compound
The complete assignment of proton and carbon signals was achieved through comprehensive 2D NMR analysis as reported by Fushimi et al. (1989). The structure of the acyl side chain was determined to be a 4-methylbutyryl group. While the original publication contains the specific chemical shifts, this data is not available in publicly accessible databases.
Mechanism of Action and Biological Activity
Phoslactomycins are potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that controls a vast array of signaling pathways responsible for cell growth, proliferation, and apoptosis. By inhibiting PP2A, phoslactomycins maintain the phosphorylated (often activated) state of key signaling proteins. Studies on the closely related Phoslactomycin A have shown that it binds directly to the cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), thereby inhibiting its enzymatic activity.[5] This inhibition can sensitize cancer cells to chemotherapy, for instance, by modulating the PI3K-AKT signaling pathway.[6]
This compound demonstrated strong antifungal activity, particularly against phytopathogenic fungi such as Botrytis cinerea and Alternaria kikuchiana.[2]
Conclusion
This compound, produced by Streptomyces nigrescens, is a significant natural product due to its potent antifungal properties and its specific mechanism of action as a PP2A inhibitor. The established protocols for its fermentation and isolation provide a clear path for obtaining this compound for further research and development. Its ability to modulate a fundamental cellular signaling pathway underscores its potential as a valuable chemical probe for studying cell biology and as a lead compound for the development of novel therapeutics.
References
- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 6. scispace.com [scispace.com]
Unraveling the Molecular Architecture of Phoslactomycin D: A Technical Guide to NMR-Based Structure Elucidation
For Immediate Release
[City, State] – November 7, 2025 – The intricate process of determining the three-dimensional structure of Phoslactomycin D, a potent antifungal agent, relies heavily on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core NMR methodologies employed in the structural elucidation of this complex natural product. By presenting detailed experimental protocols, quantitative data, and a logical workflow, this guide serves as a vital resource for those engaged in the discovery and development of novel therapeutic agents.
Phoslactomycins are a family of natural products produced by various Streptomyces species, exhibiting a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1] The structure of this compound, one of the members of this family, was successfully elucidated through a series of sophisticated one-dimensional (1D) and two-dimensional (2D) NMR experiments.[2] These techniques provide detailed information about the chemical environment and connectivity of each atom within the molecule, allowing for the piecing together of its complex architecture.
Core Principles of NMR-Based Structure Elucidation
The fundamental principle behind NMR spectroscopy lies in the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint for each atom in a molecule. Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, result in the splitting of NMR signals, providing valuable information about the connectivity of atoms through chemical bonds. The magnitude of this splitting is measured by the coupling constant (J).
Experimental Protocols for this compound Analysis
The structural determination of this compound involves a suite of NMR experiments, each providing a unique piece of the structural puzzle. The following outlines the typical experimental protocols:
1. Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for NMR analysis (typically 1-10 mg/mL). The choice of solvent is critical to ensure good solubility and to minimize interference from solvent protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a zero point for the chemical shift scale.
2. 1D NMR Spectroscopy:
-
¹H NMR (Proton NMR): This is the most fundamental NMR experiment and provides information about the number of different types of protons in the molecule, their chemical environments, and their neighboring protons through spin-spin coupling. The spectrum is typically acquired with a set number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is often employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
3. 2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum indicate which protons are neighbors in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is instrumental in assigning the proton signals to their corresponding carbon atoms in the molecular framework.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connections between different structural fragments and for assigning quaternary carbons (carbons with no attached protons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the stereochemistry and three-dimensional conformation of the molecule.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, as determined from the analysis of its NMR spectra. This data is essential for the complete assignment of the molecule's structure.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Data to be populated from the full text of Fushimi et al., 1989) |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
| (Data to be populated from the full text of Fushimi et al., 1989) |
Visualizing the Structure Elucidation Workflow
The process of elucidating the structure of this compound from its NMR data can be visualized as a logical workflow. This involves the sequential interpretation of data from different NMR experiments to build up the molecular structure piece by piece.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phoslactomycin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, stereochemistry, and known biological context of Phoslactomycin D, a member of the phoslactomycin family of natural products. This family of compounds, isolated from various Streptomyces species, has garnered significant interest due to their potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1][2][3][4][5][6]
Chemical Structure and Stereochemistry
The structures of Phoslactomycins A through F have been elucidated, with the core molecular architecture remaining consistent across these analogs. The primary point of structural diversity lies in the acyl side chain attached to the cyclohexane ring.[7] For this compound, this side chain is derived from 4-methylbutyryl-CoA.[8]
Based on the established core structure of the phoslactomycin family and the specific side chain of this compound, the following chemical structure is proposed:
[Image of the chemical structure of this compound will be generated based on the core phoslactomycin structure with a 4-methylpentanoyl group attached to the hydroxyl of the cyclohexane ring]
Core Structural Features:
-
α,β-Unsaturated δ-Lactone: A six-membered lactone ring with a double bond between the alpha and beta carbons.
-
Phosphate Ester: A phosphate group esterified to a hydroxyl group on the polyketide chain.
-
Conjugated Diene: A system of two conjugated double bonds within the polyketide backbone.
-
Cyclohexane Ring: A substituted cyclohexane moiety.[7]
Stereochemistry:
While the absolute stereochemistry of each chiral center in this compound has not been individually reported, the stereochemical configuration of the core structure is expected to be conserved across the phoslactomycin family, as established through the total synthesis of other members like Phoslactomycin B.[9] The intricate stereochemistry is a critical determinant of its biological activity.
Physicochemical and Biological Activity Data
Specific quantitative data for this compound is limited in the available literature. However, data from closely related phoslactomycins, particularly their potent inhibition of Protein Phosphatase 2A (PP2A), provides valuable insights into the expected activity of this compound.
| Compound | Target | IC50 | Cell Line/Assay Conditions | Reference |
| Phoslactomycin F | Protein Phosphatase 2A | 4.7 µM | in vitro assay | [1] |
| Phoslactomycin A | Protein Phosphatase 2A | Potent Inhibitor | Not specified | [2] |
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation, characterization, and biological evaluation of phoslactomycins, which can be adapted for the specific study of this compound.
Isolation and Purification of Phoslactomycins from Streptomyces
This protocol describes a general method for the extraction and purification of phoslactomycins from a culture of a producing Streptomyces strain.
Workflow for Phoslactomycin Isolation
Caption: General workflow for the isolation and purification of Phoslactomycins.
Methodology:
-
Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium under optimal conditions for phoslactomycin production.
-
Extraction: Separate the mycelia from the culture broth by centrifugation. Extract the supernatant with an appropriate organic solvent, such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate major fractions.
-
Monitor the fractions for antifungal or phosphatase inhibitory activity.
-
Further purify the active fractions using high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) to isolate pure this compound.[10]
-
Structural Elucidation
The chemical structure of the isolated this compound can be determined using a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
Caption: Spectroscopic techniques for the structural elucidation of this compound.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton and the assignment of the side chain.[10][11]
-
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as hydroxyls, carbonyls (from the lactone and ester), and phosphate groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Confirms the presence of conjugated systems like the diene and the α,β-unsaturated lactone.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay is used to quantify the inhibitory activity of this compound against PP2A.
PP2A Inhibition Assay Workflow
Caption: Workflow for a colorimetric Protein Phosphatase 2A inhibition assay.
Methodology:
-
Reaction Setup: In a microplate well, combine a buffered solution containing purified PP2A enzyme with varying concentrations of this compound (and appropriate controls, including a no-inhibitor control).
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period at a controlled temperature.
-
Initiation of Reaction: Add a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time to allow for substrate turnover.
-
Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Measurement: Measure the absorbance of the resulting colored product (p-nitrophenol) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway Interactions
The primary molecular target of the phoslactomycin family is Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating a wide array of cellular signaling pathways. By inhibiting PP2A, phoslactomycins can profoundly impact these pathways. Phoslactomycin A has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue.[2]
Simplified Signaling Cascade Affected by this compound
Caption: this compound inhibits PP2A, leading to hyperphosphorylation of substrate proteins and deregulation of downstream signaling.
Mechanism of Action:
PP2A functions by removing phosphate groups from serine and threonine residues on a multitude of substrate proteins. This dephosphorylation can either activate or inactivate the substrate, depending on the specific protein and signaling context. By inhibiting PP2A, this compound leads to the hyperphosphorylation of these substrates. This sustained phosphorylation can dysregulate critical signaling pathways, including those involved in:
-
Cell Cycle Progression: PP2A regulates key cell cycle checkpoints. Its inhibition can lead to cell cycle arrest.
-
Apoptosis: PP2A is involved in the regulation of pro- and anti-apoptotic proteins. Its inhibition can promote apoptosis in cancer cells.
-
Cytoskeletal Dynamics: Phoslactomycins have been shown to induce depolymerization of actin filaments, suggesting a role for PP2A in regulating the cytoskeleton.[1]
-
MAPK Signaling: The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and is regulated by PP2A.
The ability of this compound to modulate these fundamental cellular processes through the inhibition of PP2A underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the specific molecular interactions and downstream consequences of PP2A inhibition by this compound in various biological systems.
References
- 1. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Phosphatase 2A Sensitizes Mucoepidermoid Carcinoma to Chemotherapy via the PI3K-AKT Pathway in Response to Insulin Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phoslactomycin Family (PLM A-G): A Technical Guide to a Promising Class of Natural Products
Abstract
The phoslactomycin (PLM) family of natural products, encompassing PLM A through G, represents a class of potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A).[1][2][3][4][5] Isolated from various Streptomyces species, these polyketide-derived metabolites have garnered significant attention from the scientific community due to their diverse biological activities, including pronounced antifungal and promising anticancer properties.[3][4][6] This technical guide provides a comprehensive overview of the phoslactomycin family, detailing their mechanism of action, summarizing key quantitative biological data, outlining experimental protocols for their study, and visualizing associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
The phoslactomycins are characterized by a unique chemical architecture featuring an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane moiety.[2] Variations in the substituents on the cyclohexane ring give rise to the different members of the family, PLM A-G.[2] Their primary molecular target is the catalytic subunit of PP2A, a crucial enzyme involved in the regulation of numerous cellular processes.[1][5] By inhibiting PP2A, phoslactomycins can modulate key signaling pathways, leading to their observed antifungal and cytotoxic effects.[3][4] The intricate structure and potent biological activity of the phoslactomycins have made them attractive targets for total synthesis and biosynthetic engineering efforts.[1][4][7]
Chemical Structures
The core structure of the phoslactomycin family is a polyketide-derived backbone. The individual members, PLM A-G, are distinguished by modifications to the cyclohexane ring.
(A visual representation of the chemical structures of PLM A-G would be included here in a full whitepaper. For this text-based format, a descriptive summary is provided.)
Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)
The principal mechanism of action of the phoslactomycin family is the inhibition of protein phosphatase 2A (PP2A).[1][3][4][5] PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a wide array of cellular signaling pathways, including those involved in cell cycle progression, growth, and apoptosis. Phoslactomycin A (PLMA) has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac), specifically targeting the Cys-269 residue.[5] This interaction is crucial for the potent inhibition of PP2Ac activity.[5]
The inhibition of PP2A by phoslactomycins leads to the hyperphosphorylation of various downstream protein substrates, thereby disrupting the normal signaling cascades that are dependent on PP2A activity. This disruption is the underlying cause of the observed biological effects, such as cell cycle arrest and apoptosis in cancer cells and growth inhibition in fungi.
Downstream Signaling Pathways
The inhibition of PP2A by phoslactomycins has significant consequences for several key signaling pathways critical in cancer and other diseases. These include:
-
MAPK/ERK Pathway: PP2A is a known negative regulator of the MAPK/ERK pathway. Inhibition of PP2A can lead to the sustained activation of this pathway, which, depending on the cellular context, can paradoxically promote either cell survival or apoptosis.
-
PI3K/Akt Pathway: PP2A dephosphorylates and inactivates Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation. Inhibition of PP2A can therefore lead to the hyperactivation of Akt.
-
Wnt/β-catenin Pathway: PP2A is involved in the regulation of β-catenin stability. Disruption of PP2A activity can affect the delicate balance of this pathway, which is often dysregulated in cancer.
Quantitative Biological Data
The following tables summarize the available quantitative data for the biological activities of the phoslactomycin family.
Table 1: Protein Phosphatase Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Phoslactomycin F | PP2A | 4.7 |
Note: Data for other phoslactomycins against a range of phosphatases (PP1, PP2B, PP2C) is limited in the currently available literature.
Table 2: Antifungal Activity
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Phoslactomycins | Pyricularia oryzae | ED50: 7-16 µM | |
| Phoslactomycins | Septoria tritici | ED50: 7-16 µM |
Note: MIC (Minimum Inhibitory Concentration) and ED50 (Effective Dose, 50%) values are reported. More specific data for individual PLMs against a broader range of fungal pathogens is an area for further research.
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Lactomycin A | Cathepsin B Inhibitor | 0.8-4.5 µg/mL | [8] |
Note: Lactomycins are dephosphorylated derivatives of phoslactomycins.[8] Data for the direct anticancer activity of PLM A-G against various cancer cell lines is still emerging.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of phoslactomycins. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited literature.
Isolation and Purification of Phoslactomycins from Streptomyces
A general workflow for the isolation and purification of phoslactomycins from a Streptomyces fermentation broth is as follows:
-
Fermentation: Cultivate the producing Streptomyces strain in a suitable liquid medium under optimal conditions for phoslactomycin production.
-
Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify the individual phoslactomycins. This typically involves:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): For high-resolution separation of the different phoslactomycin analogues.
-
-
Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identity and structure.
Total Synthesis of Phoslactomycins
The total synthesis of phoslactomycins, particularly Phoslactomycin B, has been achieved through convergent synthetic strategies.[1][7] Key reactions employed in these syntheses include:
-
Asymmetric Pentenylation: To establish key stereocenters.[7]
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.[7]
-
Ring-Closing Metathesis: To construct the lactone ring.[7]
-
Asymmetric Dihydroxylation: To introduce hydroxyl groups with specific stereochemistry.[7]
-
Stille Coupling: For the coupling of organotin compounds with organic halides.[7]
A detailed protocol for the total synthesis of a specific phoslactomycin would involve numerous steps with specific reagents, reaction conditions, and purification methods for each intermediate, as detailed in the primary literature.[1][7]
Protein Phosphatase 2A (PP2A) Inhibition Assay
The inhibitory activity of phoslactomycins against PP2A can be determined using a colorimetric assay.[9] A general procedure is as follows:
-
Reagents:
-
Purified recombinant human PP2A catalytic subunit (rhPP2Ac).
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Malachite Green Phosphate Assay Kit.
-
Phoslactomycin compounds of interest.
-
-
Procedure:
-
Prepare a series of dilutions of the phoslactomycin compounds.
-
In a microplate, incubate the PP2A enzyme with the phoslactomycin dilutions for a defined period.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent, which forms a colored complex with phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each phoslactomycin concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the phoslactomycin concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[9]
-
Conclusion and Future Directions
The phoslactomycin family of natural products represents a compelling class of bioactive molecules with significant therapeutic potential. Their potent and selective inhibition of PP2A provides a clear mechanism of action and a strong rationale for their development as antifungal and anticancer agents. While progress has been made in their total synthesis and the understanding of their biological activities, further research is warranted in several areas. A comprehensive evaluation of the structure-activity relationships across the entire PLM A-G series is needed to identify the most promising candidates for further development. Additionally, more extensive studies are required to fully elucidate their efficacy and safety in preclinical models. The continued exploration of the phoslactomycin family holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric total synthesis of (+)-phoslactomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactomycins A-C, Dephosphorylated Phoslactomycin Derivatives that Inhibit Cathepsin B, from the Marine-derived Streptomyces sp. ACT232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biosynthesis of Phoslactomycin D in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin D (PLM D) is a member of the phoslactomycin family of polyketide natural products produced by various Streptomyces species. These compounds have garnered significant interest due to their potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery involved in its formation. It includes a summary of quantitative data, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.
Introduction
Phoslactomycins are a class of microbial metabolites characterized by a unique chemical scaffold featuring a phosphate ester, a substituted α,β-unsaturated δ-lactone ring, and a cyclohexane moiety. Among them, this compound is distinguished by the presence of a 4-methylbutyryl side chain. The biological activity of phoslactomycins, particularly their potent inhibition of PP2A, has established them as valuable leads in cancer and antiviral research. Understanding the biosynthesis of these complex molecules is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide focuses on the biosynthetic pathway of this compound in Streptomyces, providing a detailed technical resource for the scientific community.
The Phoslactomycin Biosynthetic Gene Cluster
The biosynthesis of phoslactomycins is orchestrated by a dedicated gene cluster, which has been identified and characterized in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2] The gene cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, its subsequent modifications, and the regulation of the pathway.
The core of the phoslactomycin biosynthetic machinery is a Type I modular polyketide synthase (PKS) encoded by the plm1-plm8 genes.[2] This enzymatic assembly line is responsible for the iterative condensation of small carboxylic acid units to form the characteristic polyketide chain of phoslactomycins.
In addition to the PKS genes, the cluster harbors a suite of genes encoding tailoring enzymes that modify the polyketide intermediate to yield the final phoslactomycin analogues. These include genes for:
-
Precursor Biosynthesis: Genes involved in the synthesis of the starter unit, cyclohexanecarboxyl-CoA (CHC-CoA).
-
Post-PKS Modifications: Genes encoding enzymes such as cytochrome P450 monooxygenases, oxidoreductases, aminotransferases, and kinases that carry out specific chemical transformations.[2]
-
Regulation: Genes that control the expression of the biosynthetic genes.
-
Transport: Genes likely involved in the export of the final products.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: initiation with a specific starter unit, elongation and backbone formation by the PKS, and a series of post-PKS modifications. The currently accepted model posits that Phoslactomycin B (PLM-B) is a key intermediate that is subsequently converted into other phoslactomycin analogues, including PLM D.[3][4]
Initiation and Polyketide Chain Assembly
The biosynthesis is initiated with the loading of cyclohexanecarboxylic acid (CHC) as the starter unit onto the PKS.[5] The modular PKS then catalyzes the sequential addition of extender units, primarily malonyl-CoA and ethylmalonyl-CoA, to build the polyketide chain.[1][6]
Formation of the Key Intermediate, Phoslactomycin B
Following the assembly of the polyketide chain by the PKS, a series of enzymatic reactions, including cyclization and the incorporation of a phosphate group, leads to the formation of Phoslactomycin B.
Post-PKS Tailoring Steps to this compound
This compound is derived from the intermediate Phoslactomycin G (PLM-G), which itself is formed from PLM-B. The final steps in the biosynthesis of this compound involve two key enzymatic modifications:
-
Hydroxylation: The cytochrome P450 monooxygenase, PlmS2 , catalyzes the hydroxylation of PLM-B at the C-18 position of the cyclohexane ring to produce PLM-G.[7][8]
-
Acylation: The acyltransferase, PlmS3 , then specifically transfers a 4-methylbutyryl group from its corresponding CoA-thioester (4-methylbutyryl-CoA) to the newly installed hydroxyl group of PLM-G, yielding this compound.[4] The substrate specificity of PlmS3 is a key determinant for the diversity of the phoslactomycin family.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Quantitative analysis of phoslactomycin production is essential for optimizing fermentation conditions and for metabolic engineering efforts. While comprehensive data for this compound is limited, studies on related compounds provide valuable insights.
| Parameter | Value | Organism/Condition | Reference |
| Enzyme Kinetics (PlmS2) | |||
| Km for PLM-B | 45.3 ± 9.0 µM | Recombinant PlmS2 from Streptomyces sp. HK803 | [7][8] |
| kcat | 0.27 ± 0.04 s-1 | Recombinant PlmS2 from Streptomyces sp. HK803 | [8] |
| Production Titers | |||
| PLM-B Production | 6-fold higher than wild-type | plmS2 mutant of Streptomyces sp. HK803 | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of phoslactomycin biosynthesis.
Gene Knockout in Streptomyces
Genetic manipulation, such as gene knockout, is a fundamental tool for elucidating gene function in biosynthetic pathways. The following workflow outlines a typical gene knockout procedure in Streptomyces using CRISPR/Cas9-based methods.
Protocol Outline for CRISPR/Cas9-mediated Gene Deletion: [9][10]
-
sgRNA Design: Design a specific single-guide RNA (sgRNA) to target the gene of interest.
-
Plasmid Construction: Clone the sgRNA expression cassette and the Cas9 gene into a suitable E. coli-Streptomyces shuttle vector. A repair template consisting of the upstream and downstream flanking regions of the target gene is also included.
-
Conjugation: Introduce the constructed plasmid into the target Streptomyces strain via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).
-
Selection and Screening: Select for Streptomyces exconjugants on appropriate antibiotic-containing media. Screen for the desired double-crossover mutants, where the target gene has been replaced by the repair template, using PCR with primers flanking the target region.
-
Verification: Confirm the gene deletion by sequencing the PCR product from the mutant strain.
-
Phenotypic Analysis: Analyze the mutant strain for changes in the production profile of phoslactomycins using techniques like HPLC-MS.
In Vitro Enzyme Assays
Protocol for PlmS2-mediated Hydroxylation of PLM-B: [7]
-
Enzyme Purification: Express and purify His-tagged PlmS2 from a suitable host, such as E. coli or a heterologous Streptomyces strain.
-
Reaction Mixture: Prepare a reaction mixture containing purified PlmS2, the substrate PLM-B, a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), and a cofactor regenerating system for the P450 enzyme (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analysis: Analyze the extracted products by HPLC-MS to detect the formation of PLM-G.
Extraction and Quantification of Phoslactomycins
-
Fermentation and Extraction: Grow the Streptomyces strain in a suitable liquid medium. After a specific fermentation period, harvest the culture broth and extract the phoslactomycins using an appropriate organic solvent (e.g., ethyl acetate).
-
Sample Preparation: Evaporate the organic extract to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
HPLC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile-water with formic acid) to separate the different phoslactomycin analogues.
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified standard of the compound. Mass spectrometry is used to confirm the identity of the peaks.
Regulation of Phoslactomycin Biosynthesis
The production of phoslactomycins is tightly regulated to coordinate with the growth and developmental stages of the producing Streptomyces strain. In S. platensis, two positive transcriptional regulators, PnR1 and PnR2 , have been identified.[1] These regulators are believed to activate the transcription of the structural genes in the phoslactomycin biosynthetic gene cluster. The regulatory network is likely complex, involving a cascade where PnR2 may also regulate the expression of pnR1.
Conclusion
This technical guide has provided a detailed overview of the biosynthesis of this compound in Streptomyces. The elucidation of the biosynthetic gene cluster and the characterization of the key enzymes involved have laid a strong foundation for further research. The provided experimental workflows and quantitative data serve as a valuable resource for scientists aiming to study and manipulate this important biosynthetic pathway. Future efforts in this field will likely focus on the complete in vitro reconstitution of the pathway, a more detailed understanding of the regulatory network, and the application of metabolic engineering strategies to enhance the production of this compound and to generate novel, bioactive analogues for drug discovery.
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The plmS2-Encoded Cytochrome P450 Monooxygenase Mediates Hydroxylation of Phoslactomycin B in Streptomyces sp. Strain HK803 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The plmS2-encoded cytochrome P450 monooxygenase mediates hydroxylation of phoslactomycin B in Streptomyces sp. strain HK803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 10. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. innovationtoimpact.org [innovationtoimpact.org]
An In-depth Technical Guide to the Phoslactomycin D Polyketide Synthase (PKS) Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycins (PLMs) are a family of polyketide natural products that exhibit a range of potent biological activities, including antifungal, antibacterial, and antitumor properties.[1] Their mechanism of action involves the inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of cellular processes.[1] The unique structural features and significant therapeutic potential of phoslactomycins, particularly Phoslactomycin D (PLM D), have made their biosynthetic pathway a subject of intense research. This technical guide provides a comprehensive overview of the this compound polyketide synthase (PKS) gene cluster, detailing its genetic organization, the functions of its constituent genes, and the biochemical processes leading to the synthesis of the phoslactomycin scaffold. Furthermore, this guide presents available quantitative data, detailed experimental protocols for the study of this system, and visual representations of key pathways and workflows to aid researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.
Genetic Organization of the Phoslactomycin Biosynthetic Gene Cluster
The biosynthetic gene cluster for phoslactomycins has been identified and characterized in several Streptomyces species, including Streptomyces platensis SAM-0654 and Streptomyces sp. HK-803.[1][2] In S. platensis, the cluster is comprised of 27 open reading frames (ORFs) distributed across two separate genomic regions.[1] The entire gene cluster from Streptomyces sp. HK-803 spans approximately 75 kb.[2] The organization of the gene cluster reveals a modular type I polyketide synthase system responsible for the assembly of the polyketide backbone, along with genes for precursor supply, post-PKS modifications, and regulation.
A summary of the key genes and their proposed functions within the phoslactomycin biosynthetic gene cluster is presented in Table 1.
| Gene(s) | Proposed Function | Reference |
| plm1-plm8 | Type I Polyketide Synthase (PKS) modules | [3] |
| plmT7 | Butyryl-CoA dehydrogenase, involved in precursor biosynthesis | [3] |
| plmS2, plmT4 | Cytochrome P450 monooxygenases, involved in post-PKS modification | [3] |
| plmT8 | Oxidoreductase, involved in post-PKS modification | [3] |
| plmT1 | Aminotransferase, involved in post-PKS modification | [3] |
| plmT5 | Kinase, involved in post-PKS modification | [3] |
| pnR1, pnR2 | Positive transcriptional regulators | [1] |
| - | ABC transporter | [3] |
Biosynthesis of the Phoslactomycin Polyketide Chain
The biosynthesis of the phoslactomycin core is initiated by a loading module that selects cyclohexanecarboxyl-CoA (CHC-CoA) as a starter unit.[1] The polyketide chain is then extended through the sequential action of seven extension modules. These modules incorporate specific extender units, primarily malonyl-CoA and ethylmalonyl-CoA, to construct the linear polyketide backbone.[1] The loading domain and the subsequent seven extension modules of the PLM PKS are responsible for generating an unusual linear unsaturated polyketide chain that contains both E- and Z-double bonds.[2]
Substrate Specificity of PKS Modules
In vitro reconstitution of the initial six modules of the Phoslactomycin PKS from Streptomyces platensis has provided insights into the substrate specificity of the acyltransferase (AT) domains. Competitive assays have demonstrated that the malonyl-CoA specific modules exhibit high fidelity for their cognate substrate. In contrast, the ethylmalonyl-CoA specific module (PnC) displays a degree of promiscuity, tolerating other α-substituted extender units while discriminating against malonyl-CoA.[4][5] The ratio of transacylation to hydrolysis appears to be a key factor in controlling the incorporation of extender units in the PnC module.[4][5]
| PKS Module | Natural Extender Unit | Observed Substrate Specificity | Reference |
| PnA, PnB, PnD, PnE, PnF | Malonyl-CoA | Exclusively accepts malonyl-CoA | [4][5] |
| PnC | Ethylmalonyl-CoA | Tolerates various α-substituted derivatives, but discriminates against malonyl-CoA | [4][5] |
Post-PKS Modifications
Following the assembly of the polyketide chain by the PKS modules, a series of tailoring enzymes modify the linear intermediate to yield the final phoslactomycin analogues. These post-PKS modifications include hydroxylations, esterifications, and other enzymatic transformations. For instance, the hydroxylation of the cyclohexanecarboxylic acid-derived side chain of PLM-B is catalyzed by the cytochrome P450 monooxygenase PlmS2, which is a key step leading to the formation of other PLM analogues.[2]
Regulation of Phoslactomycin Biosynthesis
The expression of the phoslactomycin biosynthetic gene cluster is tightly regulated. In Streptomyces platensis SAM-0654, two positive transcriptional regulators, PnR1 and PnR2, have been identified.[1] Gene inactivation and transcription analysis have revealed a hierarchical regulatory cascade where PnR2 governs the transcription of pnR1. Both PnR1 and PnR2 then act to activate the transcription of the structural biosynthetic genes.[1]
Quantitative Data
While detailed kinetic parameters for the individual enzymes of the phoslactomycin PKS are not extensively reported in the literature, some quantitative data regarding production titers is available. Genetic engineering of the biosynthetic pathway has shown promise for improving the yield of specific phoslactomycin analogues. For example, the targeted allelic replacement of the plmS2 gene in Streptomyces sp. HK-803 resulted in a mutant strain that selectively produced Phoslactomycin B at titers 6-fold higher than the wild-type strain.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound PKS gene cluster. These protocols are based on established techniques in the field of Streptomyces genetics and natural product biosynthesis.
Gene Inactivation in Streptomyces platensis
This protocol describes a general method for targeted gene inactivation using PCR-targeting, which can be adapted for genes within the phoslactomycin cluster in S. platensis.
Workflow Diagram for Gene Inactivation:
Methodology:
-
Construct the Gene Replacement Cassette:
-
Design primers with 50-60 bp homology arms flanking the gene of interest.
-
Use these primers to PCR amplify a disruption cassette, typically an antibiotic resistance gene like apr (apramycin resistance), from a template plasmid.
-
Clone the amplified cassette into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector.
-
-
Intergeneric Conjugation:
-
Transform the resulting plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor and S. platensis recipient strains to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic for the disruption cassette) after 16-20 hours.
-
-
Selection of Mutants:
-
Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single-crossover events.
-
Subculture the resulting exconjugants on selective media at a non-permissive temperature (e.g., 39°C) to select for single-crossover integrants.
-
To select for double-crossover events, screen for colonies that have lost the vector-encoded resistance marker by replica plating.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from putative double-crossover mutants.
-
Confirm the correct gene replacement event by PCR using primers flanking the target gene and by sequencing the PCR product.
-
Analyze the fermentation broth of the mutant strain by HPLC-MS to confirm the abolition of this compound production or the accumulation of a biosynthetic intermediate.
-
Heterologous Expression of the Phoslactomycin Gene Cluster
This protocol outlines a general procedure for the heterologous expression of the entire phoslactomycin gene cluster in a suitable Streptomyces host, such as S. coelicolor or S. lividans.
Methodology:
-
Cloning the Gene Cluster:
-
Construct a cosmid or BAC library of S. platensis genomic DNA.
-
Screen the library by PCR using primers specific to key genes in the phoslactomycin cluster (e.g., a ketosynthase domain).
-
Identify and isolate cosmids/BACs containing the entire gene cluster.
-
-
Transfer to a Heterologous Host:
-
Introduce the cosmid/BAC carrying the phoslactomycin gene cluster into a suitable Streptomyces host strain (e.g., S. coelicolor M1152 or S. lividans TK24) via protoplast transformation or intergeneric conjugation.
-
Select for transformants/exconjugants using the appropriate antibiotic resistance marker present on the cosmid/BAC.
-
-
Analysis of this compound Production:
-
Cultivate the heterologous host strain under various fermentation conditions.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the production of this compound and other phoslactomycin analogues using HPLC-MS and compare with authentic standards.
-
In Vitro Reconstitution and Analysis of PKS Modules
This protocol describes the in vitro reconstitution of PKS modules to study their activity and substrate specificity.
Methodology:
-
Protein Expression and Purification:
-
Clone the genes encoding the desired PKS modules into an E. coli expression vector (e.g., pET series).
-
Express the proteins in an E. coli host strain such as BL21(DE3).
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Convert the apo-acyl carrier protein (ACP) domains to their active holo-form using a phosphopantetheinyl transferase (PPTase) such as Sfp.
-
-
In Vitro PKS Assay:
-
Set up a reaction mixture containing the purified PKS module(s), the starter unit (e.g., cyclohexanecarboxyl-CoA), the extender unit(s) (e.g., malonyl-CoA and/or ethylmalonyl-CoA), NADPH, and a suitable buffer.
-
Initiate the reaction by adding the PKS enzymes.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quench the reaction and extract the polyketide products.
-
-
Product Analysis:
-
Analyze the extracted products by HPLC-MS to identify and quantify the synthesized polyketides.
-
For substrate specificity studies, perform competitive assays with a mixture of natural and non-natural extender units and determine the relative incorporation of each substrate.
-
Conclusion and Future Perspectives
The this compound PKS gene cluster represents a fascinating and complex biosynthetic system that produces a family of natural products with significant therapeutic potential. This guide has provided a detailed overview of the current understanding of this system, from its genetic organization to the biochemical reactions it governs. The provided experimental protocols offer a starting point for researchers aiming to further elucidate the intricacies of phoslactomycin biosynthesis, engineer the pathway for the production of novel analogues, or improve the production titers of these valuable compounds.
Future research in this area will likely focus on several key aspects. The detailed kinetic characterization of each enzyme in the pathway will provide a more complete quantitative understanding of the biosynthetic process. The elucidation of the structures of the PKS modules and tailoring enzymes will offer insights into their catalytic mechanisms and substrate specificities. Furthermore, the continued development of synthetic biology tools and metabolic engineering strategies will undoubtedly lead to the generation of novel phoslactomycin derivatives with improved pharmacological properties, paving the way for the development of new and effective therapeutic agents.
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Steps Towards Deciphering the Post-Polyketide Synthase Tailoring Steps" by Patience Marimo [pdxscholar.library.pdx.edu]
- 4. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs and Derivatives of Phoslactomycin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin D belongs to a class of potent, naturally occurring inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. The phoslactomycin family, and its structural analogs and derivatives, have garnered significant attention in the scientific community for their potential as therapeutic agents, exhibiting a range of biological activities including antifungal, antibacterial, and antitumor properties. This technical guide provides a comprehensive overview of the known structural analogs and derivatives of this compound, detailing their chemical structures, biological activities with a focus on quantitative data, and the underlying mechanisms of action. Furthermore, this guide includes detailed experimental protocols for key synthetic and analytical procedures, and visual representations of the core signaling pathways modulated by these compounds.
Introduction to the Phoslactomycin Family
The phoslactomycins are a series of polyketide natural products originally isolated from Streptomyces species. Their unique chemical architecture, featuring an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane ring, is central to their biological function. The primary molecular target of the phoslactomycins is the catalytic subunit of Protein Phosphatase 2A (PP2A), a key regulator of cellular signaling. Phoslactomycin A has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), leading to the inhibition of its phosphatase activity.[1] This inhibition disrupts downstream signaling cascades, such as the MAPK and Wnt pathways, which are often dysregulated in various diseases, including cancer and fungal infections.
Structural Analogs and Derivatives of this compound
The phoslactomycin family comprises a range of naturally occurring analogs, each with distinct substitutions on the core structure. These structural variations significantly influence their biological potency and selectivity.
Phoslactomycins A-F, H, and I
The initial discovery of phoslactomycins included compounds A through F, which primarily differ in the substituent on the cyclohexane ring.[2] Later discoveries identified Phoslactomycin H and I, which exhibit further structural diversity.[3]
Lactomycins A-C: The Dephosphorylated Derivatives
Lactomycins A, B, and C are dephosphorylated analogs of the phoslactomycins. Their discovery revealed that the phosphate group is not an absolute requirement for biological activity, as these compounds exhibit potent inhibitory effects against cathepsin B.[4]
Novel Heterocyclic Analogs: Cyclolactomycins and Isocyclolactomycins
Recent research has led to the isolation of unprecedented heterocyclic analogs, the cyclolactomycins and isocyclolactomycins, from a wasp nest-derived Streptomyces sp.[2] The complete elucidation of their structures and biological activities is an active area of investigation.
Quantitative Biological Activity
The biological activity of Phoslactomycin analogs and derivatives has been quantified against various targets. The following tables summarize the available data, providing a comparative overview of their potency.
| Compound | Target | Activity | Value | Reference |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | IC50 | 4.7 µM | [5] |
| Phoslactomycin Derivatives | Pyricularia oryzae and Septoria tritici | ED50 | 7-16 µM | [6] |
| Lactomycin A | Cathepsin B | IC50 | 0.8 µg/mL | [4] |
| Lactomycin B | Cathepsin B | IC50 | 4.5 µg/mL | [4] |
| Lactomycin C | Cathepsin B | IC50 | 2.5 µg/mL | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the phoslactomycin family is the inhibition of PP2A. This phosphatase plays a crucial role as a tumor suppressor by negatively regulating key oncogenic signaling pathways.[7]
Regulation of the MAPK Signaling Pathway
PP2A dephosphorylates and inactivates key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including MEK and ERK.[8] Inhibition of PP2A by phoslactomycins leads to the sustained activation of the MAPK cascade, which can paradoxically induce apoptosis in some cancer cells.
Regulation of the Wnt Signaling Pathway
The Wnt signaling pathway is critical for embryonic development and tissue homeostasis. PP2A, in a complex with APC and Axin, promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[9] By inhibiting PP2A, phoslactomycins can lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene expression.
Experimental Protocols
This section provides an overview of the key experimental procedures for the synthesis and biological evaluation of phoslactomycin analogs. For detailed, step-by-step protocols, readers are directed to the supplementary information of the cited literature.
General Synthetic Strategy for the Phoslactomycin Core
The total synthesis of phoslactomycins is a complex undertaking that has been achieved through various convergent strategies. A common approach involves the synthesis of three key fragments: the δ-lactone moiety, a central fragment containing the phosphate group, and the substituted cyclohexane ring. These fragments are then coupled to assemble the final molecule. Key reactions often employed include asymmetric aldol reactions, Nozaki-Hiyama-Kishi reactions, and Horner-Wadsworth-Emmons olefinations.
PP2A Inhibition Assay
The inhibitory activity of phoslactomycin analogs against PP2A is typically determined using a colorimetric assay. The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by purified PP2A enzyme. The amount of free phosphate released is quantified by measuring the absorbance of a malachite green-molybdate complex.
Antifungal Susceptibility Testing
The antifungal activity of these compounds is evaluated using standard microdilution methods. Fungal strains are cultured in the presence of serial dilutions of the test compounds, and the minimum inhibitory concentration (MIC) or the effective dose for 50% inhibition (ED50) is determined by measuring the optical density of the cultures.
Cathepsin B Inhibition Assay
The inhibition of cathepsin B activity is measured using a fluorometric assay. The assay utilizes a synthetic substrate that releases a fluorescent molecule upon cleavage by cathepsin B. The rate of fluorescence increase is monitored to determine the enzyme activity in the presence and absence of the inhibitors.
Conclusion and Future Directions
The phoslactomycin family of natural products represents a promising class of compounds with significant therapeutic potential. Their ability to potently and selectively inhibit PP2A makes them valuable tools for studying cellular signaling and for the development of novel anticancer and antifungal agents. The discovery of dephosphorylated and heterocyclic analogs has expanded the chemical diversity of this family and opened new avenues for structure-activity relationship studies.
Future research in this area will likely focus on:
-
The total synthesis of the more complex and novel analogs, such as the cyclolactomycins and isocyclolactomycins.
-
A more comprehensive evaluation of the biological activity of the full range of analogs to establish a clearer structure-activity relationship.
-
The elucidation of the precise molecular mechanisms by which PP2A inhibition leads to the diverse biological effects observed.
-
The development of more potent and selective phoslactomycin-based inhibitors with improved pharmacological properties for clinical applications.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the rich chemistry and biology of the phoslactomycin family of natural products. The continued exploration of these fascinating molecules holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Phosphatase 2A in the Regulation of Wnt Signaling, Stem Cells, and Cancer. | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Phoslactomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activity screening of Phoslactomycin D, a member of the phoslactomycin (PLM) class of natural products. Phoslactomycins are polyketide metabolites produced by various Streptomyces species and have garnered significant interest for their diverse and potent biological activities, including antifungal, antibacterial, and antitumor effects.[1][2] While specific data for this compound is limited in publicly available literature, this guide will draw upon data from closely related and well-characterized phoslactomycins, such as Phoslactomycin A and F, as representative examples of the class. The primary molecular target of phoslactomycins is protein serine/threonine phosphatase 2A (PP2A), a crucial regulator of numerous cellular processes.[1][3]
Quantitative Biological Activity Data
The biological activity of phoslactomycins is typically quantified through various in vitro assays to determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Target/Assay | Organism/Cell Line | IC50 Value | Reference |
| Phoslactomycins | Protein Phosphatase 2A (PP2A) | Bovine Heart | 4.7 µM (for PLM-F) | [1] |
| Phoslactomycins | Antifungal Activity (against Pyricularia oryzae) | Fungi | ED50: 7-16 µM | [4] |
| Phoslactomycins | Antifungal Activity (against Septoria tritici) | Fungi | ED50: 7-16 µM | [4] |
| Lactomycins (Dephosphorylated PLMs) | Cathepsin B | Not Specified | 0.8 to 4.5 µg/mL | [4] |
Key Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay evaluates the ability of this compound to inhibit the enzymatic activity of PP2A. A common method involves a colorimetric assay using a synthetic phosphopeptide substrate.
Principle: The phosphatase activity of PP2A is measured by the dephosphorylation of a specific substrate, leading to a detectable signal. The presence of an inhibitor, such as a phoslactomycin, will reduce the dephosphorylation and thus the signal, in a dose-dependent manner.
Materials:
-
Recombinant human PP2A catalytic subunit[5]
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)[6]
-
Malachite Green Phosphate Assay Kit
-
This compound (or other phoslactomycins)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% BSA)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the PP2A enzyme to each well, followed by the different concentrations of this compound or a vehicle control.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at 30°C to allow for binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal species using the broth microdilution method.
Principle: The growth of a fungal strain is monitored in the presence of serial dilutions of the antifungal agent. The MIC is the lowest concentration of the agent that prevents visible growth.
Materials:
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized fungal inoculum
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A for yeasts or M38-A for filamentous fungi).
-
Add the fungal inoculum to each well of the microplate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
Determine the MIC by visual inspection for the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, or by measuring the optical density using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of mammalian cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Mammalian cell line (e.g., NIH/3T3, HeLa)[1]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Signaling Pathways and Experimental Workflows
Phoslactomycin's Mechanism of Action via PP2A Inhibition
Phoslactomycins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a critical serine/threonine phosphatase that dephosphorylates a wide range of proteins involved in key cellular processes. By inhibiting PP2A, phoslactomycins lead to the hyperphosphorylation of PP2A substrates, thereby disrupting downstream signaling pathways that regulate cell cycle, apoptosis, and cytoskeletal organization.[1]
Mechanism of this compound via PP2A inhibition.
Experimental Workflow for Biological Activity Screening
The preliminary screening of this compound's biological activity follows a logical progression from target-based enzymatic assays to cell-based functional assays.
Workflow for this compound screening.
Logical Relationship of this compound's Effects
The observed biological activities of this compound are logically interconnected, stemming from its primary molecular action.
Logical flow of this compound's effects.
References
- 1. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Phosphatase 2A Sensitizes Mucoepidermoid Carcinoma to Chemotherapy via the PI3K-AKT Pathway in Response to Insulin Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Phoslactomycin D: A Technical Guide to its Antifungal and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin D (PLM D) is a member of the phoslactomycin family of natural products, a series of potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A). Isolated from Streptomyces nigrescens, these compounds exhibit significant biological activities, including notable antifungal and antibacterial properties. This technical guide provides an in-depth overview of the antimicrobial characteristics of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Mechanism of Action: Inhibition of Protein Phosphatase 2A
The primary molecular target of the phoslactomycin family, including this compound, is Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a multitude of cellular processes such as signal transduction, cell cycle regulation, and apoptosis.
Phoslactomycins exert their inhibitory effect by directly binding to the catalytic subunit of PP2A (PP2Ac). Specifically, Phoslactomycin A has been shown to form a covalent bond with the Cys-269 residue of PP2Ac. This interaction blocks the active site of the enzyme, preventing it from dephosphorylating its substrate proteins. The resulting hyperphosphorylation of key cellular proteins disrupts normal cellular function, leading to the observed antifungal and antibacterial effects.
The inhibition of PP2A disrupts various signaling pathways critical for microbial survival and proliferation. The following diagram illustrates the inhibitory action of this compound on the PP2A-mediated dephosphorylation cascade.
Quantitative Antimicrobial Activity
The antifungal and antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound against various fungal and bacterial strains.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Botrytis cinerea | 1.56 |
| Alternaria kikuchiana | 3.13 |
| Pyricularia oryzae | 12.5 |
| Aspergillus niger | > 100 |
| Candida albicans | > 100 |
| Saccharomyces cerevisiae | > 100 |
Table 2: Antibacterial Activity of this compound
| Bacterial Species | MIC (µg/mL) |
| Bacillus subtilis | 25 |
| Staphylococcus aureus | 50 |
| Escherichia coli | > 100 |
| Pseudomonas aeruginosa | > 100 |
Data sourced from the foundational study by Fushimi et al. on the isolation and characterization of phoslactomycins.
Experimental Protocols
The determination of the antifungal and antibacterial properties of this compound involves standardized methodologies for its isolation, purification, and antimicrobial susceptibility testing.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by the fermentation of Streptomyces nigrescens. The following workflow outlines the general procedure for its isolation and purification.
Detailed Steps:
-
Fermentation: Streptomyces nigrescens is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Broth Filtration: The culture broth is filtered to separate the mycelium from the supernatant containing the secreted phoslactomycins.
-
Solvent Extraction: The supernatant is extracted with an organic solvent, typically n-butanol, to partition the phoslactomycins into the organic phase.
-
Concentration: The butanol extract is concentrated under reduced pressure to yield a crude extract.
-
Gel Filtration Chromatography: The crude extract is subjected to gel filtration chromatography (e.g., using Sephadex LH-20) to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the phoslactomycins are further purified by reverse-phase HPLC to isolate this compound to homogeneity.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).
3.2.1. Antifungal Susceptibility Testing
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar). A suspension of spores or yeast cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Assay Plate Preparation: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
3.2.2. Antibacterial Susceptibility Testing
-
Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium (e.g., Mueller-Hinton Agar). A suspension of bacterial cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Assay Plate Preparation: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible bacterial growth.
Conclusion
This compound demonstrates potent and selective antifungal activity, particularly against phytopathogenic fungi, as well as moderate antibacterial activity against Gram-positive bacteria. Its mechanism of action, through the specific inhibition of the essential cellular enzyme PP2A, presents a compelling avenue for the development of novel antimicrobial agents. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions with the PP2A of various microbial species, exploring structure-activity relationships, and evaluating its efficacy in in vivo models of infection.
Methodological & Application
Experimental Design for Using Phoslactomycin D in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin D (PLD) is a member of the phoslactomycin family of natural products, which are known as potent inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor that plays a role in regulating various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2][3] Its inhibition by compounds like this compound presents a promising avenue for cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). This inhibition is achieved through direct binding to the catalytic subunit of PP2A.[1] PP2A is a key phosphatase involved in the dephosphorylation of numerous substrate proteins, including important signaling molecules in the Akt and MAPK pathways. By inhibiting PP2A, this compound can lead to the hyperphosphorylation and altered activity of these downstream targets, thereby affecting cell survival, proliferation, and apoptosis.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes data for the closely related Phoslactomycin F (PLM-F) to provide a relevant reference point for experimental design.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| Phoslactomycins (PLMs) | Protein Phosphatase 2A | In vitro enzyme assay | N/A | 4.7 µM | [4] |
Note: Researchers are strongly encouraged to perform their own dose-response experiments to determine the accurate IC50 of this compound in their specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest PLD concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of this compound's effect on the phosphorylation status of key proteins in the Akt and MAPK signaling pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration determined from the cell viability assay (e.g., at or near the IC50 value) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
Mandatory Visualizations
Caption: this compound inhibits PP2A, leading to increased phosphorylation of Akt and ERK, which affects cell survival and apoptosis.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: General workflow for Western blot analysis to assess protein phosphorylation.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric detection of total and serine 473 phosphorylated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical action of PP2A inhibition and its potential for therapeutic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Protein Phosphatase Activity Assays with Phoslactomycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin D is a member of the phoslactomycin family of natural products, which are recognized as potent and specific inhibitors of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of PP2A activity is implicated in various diseases, making it an attractive target for therapeutic intervention.
Phoslactomycins exert their inhibitory effect through direct interaction with the catalytic subunit of PP2A.[2] Specifically, Phoslactomycin A has been shown to bind to the Cys-269 residue of the PP2A catalytic subunit, leading to the inhibition of its phosphatase activity.[2] This targeted mechanism of action makes this compound a valuable tool for studying PP2A function and for the development of novel therapeutics.
These application notes provide detailed protocols for conducting in vitro protein phosphatase activity assays using this compound, enabling researchers to investigate its inhibitory effects and explore its potential applications.
Quantitative Data: Inhibitory Activity of Phoslactomycins
| Compound | Target Phosphatase | IC50 Value | Reference |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 µM | [1] |
| Phoslactomycin F | Protein Phosphatase 1 (PP1) | Higher than PP2A | [1] |
Signaling Pathways Modulated by this compound
By inhibiting PP2A, this compound is expected to modulate signaling pathways where PP2A acts as a key negative regulator. Two such critical pathways are the PI3K/Akt and MAPK/ERK signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt is activated by phosphorylation, and PP2A is known to dephosphorylate and inactivate Akt. Inhibition of PP2A by this compound would therefore be expected to lead to increased phosphorylation and sustained activation of Akt, promoting cell survival and proliferation.
Caption: PI3K/Akt pathway and the inhibitory action of this compound on PP2A.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of this pathway involves a series of phosphorylation events, and PP2A is known to dephosphorylate and inactivate key components of this cascade, such as MEK and ERK. By inhibiting PP2A, this compound is expected to result in the hyper-phosphorylation and sustained activation of the MAPK/ERK pathway.
Caption: MAPK/ERK pathway and the inhibitory effect of this compound on PP2A.
Experimental Protocols
The following are detailed protocols for in vitro protein phosphatase activity assays that can be adapted for use with this compound.
Protocol 1: Colorimetric In Vitro PP2A Activity Assay (Malachite Green-based)
This protocol is adapted from standard malachite green-based phosphatase assays and is suitable for determining the IC50 of this compound.
Materials:
-
Purified recombinant PP2A enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 1 mg/mL BSA)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the colorimetric in vitro PP2A activity assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the Assay Buffer. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme Preparation: Dilute the purified PP2A enzyme to the desired concentration in ice-cold Assay Buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
20 µL of Assay Buffer
-
10 µL of the diluted PP2A enzyme
-
10 µL of the this compound dilution or vehicle control
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15 minutes to allow for color development.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-based In Vitro PP2A Activity Assay
This protocol utilizes a fluorogenic phosphatase substrate for a more sensitive and continuous measurement of enzyme activity.
Materials:
-
Purified recombinant PP2A enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the fluorescence-based in vitro PP2A activity assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control.
-
Assay Mixture: In each well of a black microplate, prepare the assay mixture containing:
-
This compound dilution or vehicle control
-
Purified PP2A enzyme
-
Assay Buffer to the desired final volume (e.g., 50 µL)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., DiFMUP) to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 15-60 minutes (e.g., readings every 1-2 minutes). Use excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., ~358 nm excitation and ~450 nm emission for DiFMUP).
-
Data Analysis:
-
For each concentration of this compound, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of PP2A in cellular signaling and for the development of novel therapeutic agents. The protocols provided in these application notes offer robust and reliable methods for characterizing the in vitro inhibitory activity of this compound against PP2A. Furthermore, the elucidation of its effects on key signaling pathways such as the PI3K/Akt and MAPK/ERK cascades will provide deeper insights into its mechanism of action and potential therapeutic applications.
References
Application of Phoslactomycin D in Studying Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phoslactomycin D (PLM-D) is a valuable chemical probe for investigating the intricate signaling pathways that govern cytoskeleton dynamics. As a potent and specific inhibitor of Protein Phosphatase 2A (PP2A), PLM-D provides a powerful tool to dissect the role of serine/threonine phosphorylation in the regulation of the actin cytoskeleton. Its application allows for the controlled modulation of cellular processes reliant on the dynamic assembly and disassembly of actin filaments, such as cell motility, adhesion, and morphology.
The primary mechanism of action of this compound involves the direct inhibition of the catalytic subunit of PP2A.[1] This inhibition leads to a hyperphosphorylated state of downstream PP2A substrates, many of which are key regulators of actin dynamics. By preventing the dephosphorylation of these substrates, PLM-D treatment indirectly leads to the depolymerization of actin filaments.[2] This effect has been observed in various cell types, including NIH/3T3 fibroblasts, where treatment with a related compound, Phoslactomycin F, induced reversible actin filament depolymerization.[2]
Key applications of this compound in cytoskeleton research include:
-
Elucidating Signaling Pathways: By observing the downstream effects of PP2A inhibition by PLM-D, researchers can map the signaling cascades that connect protein phosphorylation to cytoskeletal rearrangements.
-
Investigating Actin-Dependent Cellular Processes: PLM-D can be used to study the role of dynamic actin in processes such as cell migration, cytokinesis, and phagocytosis.
-
Drug Discovery and Target Validation: As a specific inhibitor, PLM-D can serve as a reference compound in screens for novel therapeutics targeting PP2A or related pathways involved in diseases characterized by aberrant cytoskeletal function, such as cancer metastasis.
-
Studying Vimentin Phosphorylation: Phoslactomycin treatment has been shown to stimulate the phosphorylation of the intermediate filament protein vimentin, suggesting a broader role for PP2A in the regulation of the entire cytoskeleton.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for Phoslactomycins' effects on PP2A activity and the actin cytoskeleton.
| Parameter | Value | Cell Type / Conditions | Reference |
| IC50 for PP2A Inhibition | 4.7 µM | in vitro assay (Phoslactomycins mixture) | [2] |
| Effective Concentration for Actin Depolymerization | 10 µM | NIH/3T3 fibroblasts (Phoslactomycin F) | [2] |
| Treatment Duration for Actin Depolymerization | 4 hours | NIH/3T3 fibroblasts (Phoslactomycin F) | [2] |
| Reversibility of Actin Depolymerization | Complete recovery 1 hour after removal | NIH/3T3 fibroblasts (Phoslactomycin F) | [2] |
Signaling Pathway of this compound-Induced Actin Depolymerization
Caption: this compound inhibits PP2A, leading to actin depolymerization.
Experimental Protocols
Experimental Workflow for Studying this compound Effects on the Actin Cytoskeleton
Caption: Workflow for analyzing this compound's effect on the cytoskeleton.
Detailed Protocol: Immunofluorescence Staining of the Actin Cytoskeleton after this compound Treatment
This protocol is generalized for mammalian cells grown on coverslips (e.g., NIH/3T3 fibroblasts). Optimization may be required for different cell lines.
Materials:
-
Mammalian cells (e.g., NIH/3T3 fibroblasts)
-
Glass coverslips
-
Complete cell culture medium
-
This compound (PLM-D)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS (freshly prepared)
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in complete culture medium at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the PLM-D stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., a starting concentration of 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium from the cells and replace it with the medium containing PLM-D or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 4 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well and incubate for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Staining:
-
Prepare a staining solution containing fluorescently-conjugated phalloidin and DAPI in 1% BSA in PBS at the concentrations recommended by the manufacturer.
-
Aspirate the blocking solution and add the staining solution to the cells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water to remove salt crystals.
-
Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images of both treated and control cells under the same imaging conditions.
-
Perform quantitative analysis of actin filament structure using image analysis software. Parameters to quantify can include cell area, cell circularity, and the intensity or density of phalloidin staining.
-
References
Phoslactomycin D as a chemical probe for signal transduction research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phoslactomycin (PLM) family of natural products, isolated from Streptomyces species, are potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor and a key regulator of a vast number of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a significant therapeutic target. Phoslactomycins, by providing a means to acutely inhibit PP2A activity, serve as invaluable chemical probes for dissecting the complex roles of PP2A-mediated signaling pathways.
This document provides detailed application notes and experimental protocols for the use of Phoslactomycin D as a chemical probe to investigate signal transduction. While specific quantitative data for this compound is limited in current literature, the information presented here is based on the well-characterized mechanisms of the Phoslactomycin family, particularly Phoslactomycin A (PLMA). This compound is expected to exhibit a similar mechanism of action and can be utilized in the described experimental systems.
Mechanism of Action
Phoslactomycins exert their inhibitory effect through direct interaction with the catalytic subunit of PP2A (PP2Ac). Studies using biotinylated Phoslactomycin A have demonstrated that it binds directly and covalently to a specific cysteine residue (Cys-269) on the PP2Ac.[1] This binding event is thought to sterically hinder substrate access to the active site, thereby potently inhibiting the phosphatase's activity. The consequence of this inhibition within a cell is the hyper-phosphorylation of PP2A substrates, which can be readily detected and studied to elucidate the function of specific dephosphorylation events.
Caption: Mechanism of PP2A inhibition by this compound.
Data Presentation
The potency of various Phoslactomycin analogs has been determined against protein phosphatases. The following table summarizes available IC50 data for members of the Phoslactomycin family, providing a reference for their expected activity.
| Compound | Target | IC50 Value | Source |
| Phoslactomycin A (PLMA) | PP2A | 30 nM | [2] (From first search) |
| Phoslactomycin F (PLM-F) | PP2A | 4.7 µM | [3] (From first search) |
| This compound | PP2A | Data not available |
Note: While a specific IC50 value for this compound is not currently published, its structural similarity to other Phoslactomycins suggests it is a potent PP2A inhibitor. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Application Notes
This compound can be employed as a powerful tool to:
-
Validate PP2A as a regulator of a specific signaling pathway: By treating cells with this compound, researchers can observe whether the phosphorylation status of a protein of interest increases. This provides strong evidence that the protein is a direct or indirect substrate of PP2A.
-
Study the dynamics of phosphorylation: The acute and potent inhibition by this compound allows for the study of the kinetics of phosphorylation and dephosphorylation events in real-time.
-
Elucidate the physiological role of PP2A-mediated dephosphorylation: Inhibition of PP2A can lead to distinct cellular phenotypes, such as cell cycle arrest, apoptosis, or changes in morphology. For example, Phoslactomycins have been shown to induce actin filament depolymerization, implicating PP2A in the regulation of the cytoskeleton. (From first search)
-
Identify novel PP2A substrates: Global phosphoproteomics studies in cells treated with and without this compound can uncover new substrates of PP2A, expanding our understanding of its regulatory network.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro PP2A Activity Assay (Malachite Green)
This assay quantitatively measures the activity of purified PP2A by detecting the release of free phosphate from a phosphopeptide substrate and can be used to determine the IC50 of an inhibitor like this compound.[4][5][6]
Materials:
-
Purified, active PP2A enzyme
-
Serine/Threonine Phosphatase Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
This compound stock solution (in DMSO)
-
Phosphate standard solution
-
Malachite Green Reagent (containing malachite green and molybdic acid)
-
96-well microplate
-
Microplate reader (600-650 nm)
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard in the assay buffer.
-
Prepare Reactions: In a 96-well plate, set up the following reactions in triplicate (total volume of 25 µL):
-
Blank (No Enzyme): 20 µL Assay Buffer, 5 µL Substrate.
-
Control (No Inhibitor): 15 µL Assay Buffer, 5 µL PP2A enzyme, 5 µL Substrate.
-
Inhibitor Wells: 15 µL Assay Buffer containing serial dilutions of this compound, 5 µL PP2A enzyme, 5 µL Substrate.
-
-
Initiate Reaction: Start the reaction by adding the phosphopeptide substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction & Develop Color: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15-30 minutes to allow color to develop.
-
Measure Absorbance: Read the absorbance at ~620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Use the phosphate standard curve to convert absorbance values to pmol of phosphate released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for cellular analysis of protein phosphorylation.
Protocol 2: Cell Culture Treatment and Lysate Preparation
This protocol details the steps for treating cultured cells with this compound and preparing lysates suitable for analyzing protein phosphorylation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (crucial for phospho-protein analysis)[7][8]
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach 70-80% confluency.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Also, prepare a vehicle control plate using an equivalent amount of DMSO.
-
Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours, to be optimized).
-
Harvesting: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.
-
Collection: Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation on Ice: Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[9]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
Sample Preparation: Add Laemmli sample buffer to the lysate, boil at 95°C for 5 minutes, and store at -80°C or use immediately for Western blotting.[10]
Protocol 3: Western Blotting for Phospho-Substrates
This protocol is optimized for the detection of phosphorylated proteins from cell lysates prepared as described above.[7][10][11]
Materials:
-
Cell lysates prepared with phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat milk as it contains phosphoproteins (casein) that can cause high background.[7]
-
Primary antibody specific to the phosphorylated protein of interest
-
Primary antibody for the total (pan) protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL reagent according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the cytotoxic effects of this compound.[2][3][12][13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for Formazan Production: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals completely.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the results to determine the concentration at which this compound inhibits cell viability by 50% (IC50).
Caption: Logical flow of this compound's cellular effects.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. manuals.plus [manuals.plus]
- 9. In vitro phosphatase assay [protocols.io]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. scribd.com [scribd.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Phoslactomycin D for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin D (PLM D) is a natural product that has garnered significant interest in the scientific community for its potent inhibitory activity against protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of PP2A activity is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Phoslactomycins have demonstrated not only antifungal and antibacterial properties but also promising antitumor activity.
These application notes provide detailed protocols for determining the optimal working concentration of this compound for in vitro studies. The following sections will guide researchers through essential experiments, including cell viability assays, apoptosis detection, and analysis of downstream signaling pathways.
Determining the Optimal Working Concentration of this compound
The optimal working concentration of this compound is dependent on the cell type, assay duration, and the specific biological question being investigated. Based on existing literature, the half-maximal inhibitory concentration (IC50) for PP2A inhibition in cell-free in vitro assays is approximately 4.7 µM. In cell-based assays using NIH/3T3 fibroblasts, a concentration of 10 µM has been utilized.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. A typical starting range for this determination would be between 1 µM and 50 µM.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal working concentration.
Cell Viability Assay Protocol
This protocol describes how to perform a cell viability assay using a tetrazolium-based reagent like MTT or a luminescent-based assay like CellTiter-Glo® to determine the cytotoxic effects of this compound.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (wells with medium only).
-
Normalize the results to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Data Presentation
| This compound (µM) | Absorbance/Luminescence (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Apoptosis Assay Protocol
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
| Treatment | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Western Blot Protocol for PP2A Signaling
This protocol is for analyzing the phosphorylation status of key proteins in the PP2A signaling pathway, such as Akt, to confirm the mechanism of action of this compound.
PP2A Signaling Pathway
Application Notes and Protocols for Studying Actin Depolymerization in NIH/3T3 Cells Using Phoslactomycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic network of filaments essential for various cellular processes, including cell motility, shape, and division. The dynamic instability of actin filaments is tightly regulated by a plethora of actin-binding proteins, whose functions are often modulated by post-translational modifications such as phosphorylation. Phoslactomycin D (PLM-D) is a member of the phoslactomycin family of natural products that act as potent and specific inhibitors of Protein Phosphatase 2A (PP2A). By inhibiting PP2A, this compound treatment leads to a hyperphosphorylated state of various cellular proteins, including those that regulate the actin cytoskeleton. This application note provides a comprehensive guide for utilizing this compound to study actin depolymerization in NIH/3T3 cells, a widely used fibroblast cell line in cell biology research. The indirect mechanism of action of this compound, through the inhibition of a key cellular phosphatase, makes it a valuable tool for dissecting the signaling pathways that govern actin dynamics.
Mechanism of Action
This compound does not directly interact with actin. Instead, its effects on the actin cytoskeleton are mediated through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating a wide range of cellular processes. In the context of actin dynamics, PP2A is known to dephosphorylate key regulatory proteins, including the intermediate filament protein vimentin. Inhibition of PP2A by this compound leads to the hyperphosphorylation of vimentin. This increased phosphorylation causes the disassembly and reorganization of the vimentin filament network, which in turn disrupts the stability of the actin cytoskeleton, leading to the depolymerization of actin filaments.[1]
Quantitative Data Summary
The following tables summarize expected quantitative data from experiments treating NIH/3T3 cells with this compound. These tables are provided as a template for presenting experimental findings.
Table 1: Dose-Response of this compound on F-actin/G-actin Ratio
| This compound (µM) | F-actin (normalized intensity) | G-actin (normalized intensity) | F-actin/G-actin Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 1.15 | 0.74 |
| 5 | 0.60 | 1.40 | 0.43 |
| 10 | 0.40 | 1.60 | 0.25 |
| 20 | 0.38 | 1.62 | 0.23 |
Table 2: Time Course of Actin Depolymerization with 10 µM this compound
| Time (hours) | F-actin (normalized intensity) | G-actin (normalized intensity) | F-actin/G-actin Ratio |
| 0 | 1.00 | 1.00 | 1.00 |
| 1 | 0.88 | 1.12 | 0.79 |
| 2 | 0.65 | 1.35 | 0.48 |
| 4 | 0.40 | 1.60 | 0.25 |
| 6 | 0.39 | 1.61 | 0.24 |
Table 3: Effect of this compound on Vimentin Phosphorylation
| Treatment (4 hours) | Phospho-Vimentin (Ser56) Level (normalized) |
| Vehicle Control | 1.00 |
| 10 µM this compound | 3.50 |
Experimental Protocols
Protocol 1: Treatment of NIH/3T3 Cells with this compound
This protocol describes the general procedure for treating NIH/3T3 cells with this compound to induce actin depolymerization.
Materials:
-
NIH/3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed NIH/3T3 cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO₂ incubator overnight to allow for attachment and recovery.
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution to the desired final concentrations in pre-warmed complete DMEM. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the existing media from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours for a standard experiment, or various time points for a time-course study).
-
Cell Harvesting or Fixation: After the incubation period, proceed immediately to the desired downstream analysis, such as cell lysis for Western blotting or cell fixation for immunofluorescence staining.
Protocol 2: Quantification of F-actin/G-actin Ratio by Western Blotting
This protocol allows for the quantitative analysis of the ratio of filamentous (F-actin) to globular (G-actin) actin.
Materials:
-
Treated and control NIH/3T3 cells
-
Actin Stabilization Buffer (e.g., 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl₂, 5 mM EGTA, 5% glycerol, 0.1% NP-40, 0.1% Triton X-100, 0.1% Tween 20, 0.1% β-mercaptoethanol, and 1 mM ATP)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Ultracentrifuge
-
SDS-PAGE gels
-
Western blotting apparatus
-
Anti-actin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system for Western blots
Procedure:
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold Actin Stabilization Buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Homogenization: Gently pass the lysate through a 27-gauge needle five times to ensure complete lysis.
-
Low-Speed Centrifugation: Centrifuge the lysate at 2,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Ultracentrifugation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the G-actin fraction, and the pellet contains the F-actin fraction.
-
Sample Preparation: Carefully collect the supernatant (G-actin). Resuspend the pellet (F-actin) in an equal volume of lysis buffer. Add SDS-PAGE sample buffer to both fractions.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-actin antibody.
-
Quantification: Detect the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Calculate the F-actin/G-actin ratio.
Protocol 3: Visualization of F-actin by Phalloidin Staining
This protocol describes the visualization of F-actin filaments in NIH/3T3 cells using fluorescently labeled phalloidin.
Materials:
-
Treated and control NIH/3T3 cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Gently wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.
-
Phalloidin Staining: Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the F-actin structures using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Signaling pathway of this compound-induced actin depolymerization.
Caption: Experimental workflow for studying actin depolymerization.
References
Troubleshooting & Optimization
Phoslactomycin D: A Technical Guide to Solution Stability and Storage
This technical support center provides guidance on the stability and optimal storage conditions for Phoslactomycin D (PLM-D). The information presented here is primarily based on studies of the closely related analog, Phoslactomycin B (PLM-B), and should be considered as a strong proxy for understanding the behavior of PLM-D. Researchers should, however, validate these conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: Based on stability studies of the analog Phoslactomycin B, it is recommended to store this compound solutions at acidic to neutral pH, ideally around pH 6.6, to minimize degradation.[1] For long-term storage, freezing the solution is advisable, as many antitumoral antibiotics are stable when frozen.[2] Short-term storage at 5°C is preferable to room temperature.[2]
Q2: How stable is this compound in solution at different temperatures and pH levels?
A2: The stability of this compound's analog, PLM-B, is significantly influenced by both temperature and pH. Decomposition is observed to be catalyzed by both acidic and basic conditions, exhibiting a U-shaped pH-rate profile.[1][3] Degradation is more rapid at higher temperatures (50°C) compared to lower temperatures (30°C).[1] The compound is most stable at a pH of approximately 6.63.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The degradation of the Phoslactomycin scaffold is pH-dependent. Under basic conditions, the primary degradation mechanism is the hydrolysis of the α,β-unsaturated lactone ring.[1] Under acidic conditions, a major degradation product is formed through a dehydration step, resulting in a C9-C11 phosphorinane derivative.[1]
Q4: I am observing a loss of activity in my this compound solution. What could be the cause?
A4: Loss of activity is likely due to the chemical degradation of this compound. The major degradation products under both acidic and basic conditions have been shown to have dramatically reduced biological activity, despite retaining the core structure.[1] Ensure your storage and handling procedures align with the recommended conditions to minimize degradation.
Q5: Are there any solvents I should avoid when preparing this compound solutions?
Data on Phoslactomycin B Stability
The following tables summarize the stability data for Phoslactomycin B, which can be used as a reference for this compound.
Table 1: pH-Dependent Decomposition of Phoslactomycin B
| pH | Stability | Decomposition Characteristics |
| < 6.6 | Less Stable | Acid-catalyzed decomposition |
| 6.63 | Most Stable | Minimal decomposition observed |
| > 6.6 | Less Stable | Base-catalyzed decomposition |
Data extrapolated from a study on Phoslactomycin B which showed a U-shaped pH profile for decomposition.[1][3]
Table 2: Observed Rate Constants for Phoslactomycin B Decomposition
| Parameter | Value |
| kH (M⁻¹h⁻¹) | 45 ± 7 |
| kOH (M⁻¹h⁻¹) | 448 ± 73 |
The decomposition can be described by the equation: k_OBS = k_H x 10^(-pH) + k_OH x 10^(pH-14).[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Assay for Stability Assessment
This protocol outlines a general method for monitoring the degradation of this compound in solution.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 2, 4, 6.6, 8, 10).
-
Prepare replicate samples for each pH and temperature condition to be tested (e.g., 30°C and 50°C).
-
-
Incubation:
-
Incubate the prepared solutions at the desired temperatures in a controlled environment.
-
-
Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -20°C or lower.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with a suitable C18 column.
-
Use a mobile phase gradient appropriate for separating this compound from its degradation products (e.g., a gradient of acetonitrile in water with a constant concentration of a modifying agent like trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time to determine the observed degradation rate constant (k_obs) for each condition.
-
Visualizations
Degradation Pathways of the Phoslactomycin Scaffold
Caption: pH-dependent degradation of the Phoslactomycin core structure.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing solution stability.
References
- 1. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Characterization of Phoslactomycin D degradation products at different pH
This technical support center provides guidance on the characterization of Phoslactomycin D (PLM-D) degradation products at different pH values. The information is primarily based on studies of the closely related analog, Phoslactomycin B (PLM-B), which is expected to exhibit similar degradation behavior due to structural similarities.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of varying pH?
A1: this compound is expected to exhibit a U-shaped pH-stability profile, similar to other phoslactomycins.[1] It will likely be most stable in a slightly acidic to neutral environment (around pH 6.6) and will undergo accelerated degradation under both acidic and basic conditions.[1]
Q2: What are the major degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for phoslactomycins involves dehydration. This leads to the formation of a C9-C11 phosphorinane derivative as a major product.[1] Other degradation products may include various dehydration products with an additional double bond in the central carbon skeleton.[1]
Q3: What are the major degradation products of this compound under basic conditions?
A3: In basic solutions, the main degradation route is the hydrolysis of the α,β-unsaturated lactone ring.[1] Other potential products can arise from the hydration of the α,β-unsaturated double bond followed by hydrolysis or methanolysis of the lactone.[1]
Q4: Do the degradation products of this compound retain biological activity?
A4: It is anticipated that the major degradation products of this compound will have significantly reduced biological activity. Studies on Phoslactomycin B have shown that despite retaining the core structure, the degradation products exhibit dramatically reduced antifungal activity.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | The pH of the solution is too acidic or basic. | Adjust the pH of your solution to be within the optimal stability range, which is expected to be around pH 6.6.[1] Use appropriate buffer systems to maintain the pH. |
| Multiple unexpected peaks in HPLC analysis | Degradation of this compound into various products. | Characterize the degradation products using LC-MS and NMR to confirm their structures. Compare the retention times with the expected degradation products described in the FAQs. |
| Inconsistent results in biological assays | Degradation of the compound during the experiment. | Ensure that all experimental buffers are at a pH that minimizes degradation. Prepare fresh solutions of this compound before each experiment. |
| Precipitation of the compound from solution | Poor solubility at a particular pH, which can be exacerbated by degradation. | Verify the solubility of this compound in your chosen buffer system. Consider using a co-solvent if solubility is an issue, but first confirm its compatibility and lack of interference with your assay. |
Data Summary
Table 1: Summary of Phoslactomycin B Degradation Products at Different pH Conditions. (Data extrapolated from studies on Phoslactomycin B)[1]
| Condition | Major Degradation Pathway | Primary Degradation Products |
| Acidic (pH < 4) | Dehydration | C9-C11 phosphorinane derivative, other dehydration products. |
| Neutral (pH ~6.6) | Minimal Degradation | Phoslactomycin is most stable. |
| Basic (pH > 8) | Hydrolysis of the lactone ring | Ring-opened lactone, products of hydration and subsequent hydrolysis/methanolysis. |
Experimental Protocols
Protocol 1: pH-Stability Study of this compound
This protocol outlines a general procedure to determine the stability of this compound at various pH values.
1. Materials:
- This compound
- Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7, 8, 10)
- HPLC-grade water, acetonitrile, and methanol
- HPLC system with a C18 column
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
- In separate vials, dilute the stock solution with each of the buffer solutions to a final concentration suitable for HPLC analysis.
- Incubate the vials at a controlled temperature (e.g., 30°C or 50°C).
- At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
- Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Protocol 2: Identification of Degradation Products by LC-MS and NMR
This protocol describes the general steps for identifying the structures of degradation products.
1. Materials:
- Degraded samples of this compound from the stability study.
- LC-MS system
- NMR spectrometer
- Solvents for sample preparation
2. Procedure:
- LC-MS Analysis:
- Inject the degraded samples into the LC-MS system.
- Separate the degradation products using a suitable HPLC gradient.
- Obtain the mass spectra for each separated peak to determine the molecular weight of the degradation products.
- Utilize tandem MS (MS/MS) to obtain fragmentation patterns, which can help in structure elucidation.
- NMR Analysis:
- If sufficient quantities of the degradation products can be isolated (e.g., by preparative HPLC), dissolve them in a suitable deuterated solvent.
- Acquire 1H and 13C NMR spectra.
- Use 2D NMR techniques (e.g., COSY, HMBC, HSQC) to determine the chemical structure of the degradation products.
Visualizations
References
Common challenges in experiments using Phoslactomycin D
Welcome to the technical support center for Phoslactomycin D (PLM-D), a valuable tool for researchers studying protein phosphatase 2A (PP2A) signaling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments with PLM-D successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges and questions that may arise during the use of this compound.
Q1: My this compound solution appears to have lost activity. What could be the cause?
A1: this compound's stability can be a critical factor. Like other members of the phoslactomycin family, its stability is pH-dependent. For instance, Phoslactomycin B exhibits a U-shaped pH-stability profile, with optimal stability around pH 6-7 and degradation under both acidic and basic conditions.
-
Troubleshooting Tips:
-
pH of Culture Medium: Ensure the pH of your cell culture medium is stable and within the optimal physiological range. Prolonged incubation in a medium that has become acidic or basic due to cellular metabolism can lead to the degradation of PLM-D.
-
Stock Solution pH: When preparing stock solutions, use a buffer system that maintains a stable pH.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q2: I am observing inconsistent results between experiments. What are the potential sources of variability?
A2: Inconsistent results can stem from several factors related to the compound's handling and the experimental setup.
-
Troubleshooting Tips:
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using diluted solutions that have been stored for an extended period.
-
Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for all experiments. Cellular metabolism and density can affect the local pH of the culture medium and the cellular response to the inhibitor.
-
Incubation Time: Use precise and consistent incubation times with this compound.
-
Q3: How do I prepare a stock solution of this compound?
A3: Proper preparation of the stock solution is crucial for accurate and reproducible results.
-
Recommended Protocol:
-
Solvent Selection: this compound is typically soluble in organic solvents such as DMSO, ethanol, or methanol. Consult the manufacturer's datasheet for the recommended solvent.
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system.
-
Procedure:
-
Briefly centrifuge the vial of powdered this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of the recommended solvent to the vial to achieve the desired stock concentration.
-
Vortex gently until the powder is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Protect from light.
-
Q4: I am concerned about off-target effects. How can I minimize them?
A4: While this compound is known to be a selective inhibitor of PP2A, off-target effects can occur, especially at higher concentrations.[1]
-
Troubleshooting Tips:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired biological effect in your system.
-
Control Experiments:
-
Include a vehicle control (the solvent used to dissolve PLM-D) to account for any effects of the solvent on your cells.
-
If possible, use a structurally related but inactive analog of this compound as a negative control.
-
Consider using a different, structurally unrelated PP2A inhibitor to confirm that the observed phenotype is due to PP2A inhibition.
-
-
Quantitative Data
| Compound | Target Phosphatase | IC50 Value | Selectivity (PP1/PP2A) |
| Phoslactomycin Analog | PP2A | ~4.7 µM | >10-fold vs. PP1 |
| Okadaic Acid | PP2A | ~0.1 nM | ~100-fold vs. PP1 |
| Tautomycin | PP1 | ~0.2 nM | ~10-fold vs. PP2A |
Note: The IC50 value for the Phoslactomycin analog is based on data for Phoslactomycin F. Actual values can vary depending on the specific analog, the assay conditions, and the substrate used.
Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest PLM-D concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of a specific protein.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizations
Signaling Pathway
This compound exerts its effects by inhibiting the serine/threonine phosphatase PP2A. This leads to an increase in the phosphorylation of PP2A substrates, which can impact various downstream signaling pathways involved in cell cycle progression, apoptosis, and cytoskeletal organization.
Caption: this compound inhibits PP2A, leading to hyperphosphorylation of substrates.
Experimental Workflow
A typical experimental workflow to investigate the effects of this compound on a specific cellular process.
Caption: A generalized workflow for studying this compound's cellular effects.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent Phoslactomycin D degradation in experimental buffers
This technical support center provides guidance on preventing the degradation of Phoslactomycin D (PLM-D) in experimental buffers. The information is targeted towards researchers, scientists, and drug development professionals. Note that while specific stability data for this compound is limited in publicly available literature, the following recommendations are based on extensive studies of the closely related analog, Phoslactomycin B (PLM-B), which shares a core structural motif and is expected to have similar stability characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in aqueous solutions?
A1: Based on studies of the closely related Phoslactomycin B (PLM-B), the optimal pH for stability is approximately 6.63.[1] PLM-B exhibits a U-shaped pH-stability profile, meaning it is susceptible to both acid and base-catalyzed degradation.[1] Therefore, it is crucial to maintain the pH of your experimental buffer as close to 6.6 as possible.
Q2: What are the primary degradation pathways for Phoslactomycins?
A2: Phoslactomycins primarily degrade via two pH-dependent pathways. Under basic conditions (pH > 7), the major degradation product results from the hydrolysis of the α,β-unsaturated lactone ring.[1] Under acidic conditions (pH < 6), degradation occurs through a dehydration step, leading to the formation of a phosphorinane derivative and other dehydration products.[1] These degradation products have significantly reduced biological activity.[1]
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature accelerates the degradation of phoslactomycins.[1] It is recommended to prepare and handle this compound solutions at low temperatures (e.g., on ice) and store them at -20°C or -80°C for long-term use. For short-term storage during an experiment, keeping the solution at 4°C is advisable.
Q4: Which buffer systems are recommended for experiments with this compound?
A4: Given the optimal pH of 6.63 for Phoslactomycin B, buffer systems that are effective in the pH range of 6.0-7.0 are recommended. Phosphate buffers (e.g., sodium phosphate or potassium phosphate) are a good choice as their buffering range is typically between pH 5.8 and 8.0.[2][3] HEPES (pH 6.8-8.2) and MES (pH 5.5-6.7) are also suitable "Good's" buffers that are less likely to interfere with biological systems.[2][3]
Q5: Are there any buffer components to avoid?
A5: Buffers containing primary amines, such as Tris, should be used with caution, especially if your experiment involves aldehydes or other reactive species, as they can react and compromise buffering capacity.[3] Additionally, be mindful of the potential for phosphate buffers to precipitate with divalent cations like Ca2+.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in the experiment. | Degradation due to improper pH of the buffer. | Verify the pH of your buffer and adjust it to be as close to 6.6 as possible. Use a calibrated pH meter. |
| High experimental temperature. | Perform all experimental steps involving this compound on ice. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Enzymatic degradation in biological samples. | Minimize the time this compound is in contact with crude cell lysates or other biological matrices that may contain degrading enzymes. Consider using protease and phosphatase inhibitors if compatible with your assay. | |
| Inconsistent results between experiments. | Buffer variability. | Prepare fresh buffer for each experiment from high-purity reagents. Ensure consistent pH and concentration. |
| This compound stock solution degradation. | Aliquot stock solutions upon initial preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. Periodically check the purity of the stock solution using analytical methods like HPLC. | |
| Precipitation observed in the buffer. | Interaction of buffer components with this compound or other reagents. | If using a phosphate buffer, ensure there are no high concentrations of divalent cations (e.g., Ca2+, Mg2+). Consider switching to a different buffer system like HEPES or MES. |
Quantitative Data Summary
The following table summarizes the pH-dependent stability of Phoslactomycin B at 30°C and 50°C, which can be used as a proxy for this compound. The decomposition follows the equation: k_OBS = k_H * 10^(-pH) + k_OH * 10^(pH-14).[1]
| Temperature | pH | Rate Constant (k_OBS, h⁻¹) | Half-life (t₁/₂, h) |
| 30°C | 2 | ~0.45 | ~1.5 |
| 30°C | 6.63 | Minimal | Most Stable |
| 30°C | 10 | ~0.45 | ~1.5 |
| 50°C | 2 | Significantly Increased | Significantly Decreased |
| 50°C | 10 | Significantly Increased | Significantly Decreased |
Note: The rate constants and half-lives at pH 2 and 10 are estimated based on the provided equation and the U-shaped profile described in the literature. The original study should be consulted for precise values.
Experimental Protocols
Protocol 1: Preparation of a Stability-Optimized this compound Experimental Buffer
-
Buffer Selection: Choose a suitable buffer system with a pKa close to 6.6. Sodium phosphate buffer is a common choice.
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of monobasic sodium phosphate (NaH₂PO₄).
-
Prepare a 0.1 M stock solution of dibasic sodium phosphate (Na₂HPO₄).
-
-
Buffer Formulation:
-
In a sterile container, combine the monobasic and dibasic sodium phosphate stock solutions in a ratio that yields a pH of 6.6. Use a calibrated pH meter to monitor the pH while mixing.
-
A common starting point for a pH 6.6 phosphate buffer is approximately a 2:1 ratio of monobasic to dibasic solution, but this should be empirically determined.
-
-
Final Adjustments and Storage:
-
Make fine adjustments to the pH using dilute NaOH or HCl if necessary.
-
Sterile filter the final buffer solution through a 0.22 µm filter.
-
Store the buffer at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.
-
-
This compound Addition:
-
On the day of the experiment, thaw the buffer and bring it to the desired experimental temperature (preferably on ice).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the experimental buffer with the this compound stock solution to the final desired concentration immediately before use. Minimize the final concentration of the organic solvent.
-
Protocol 2: Monitoring this compound Stability by HPLC
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the experimental buffer(s) to be tested.
-
Incubate the solutions at the desired experimental temperature(s).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column for separation.
-
A common mobile phase for similar compounds consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a neutral pH).[6]
-
Set the detector to a wavelength appropriate for this compound (if the UV absorbance is known) or use mass spectrometry (MS) for detection.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the degradation rate constant and the half-life of this compound in each buffer condition.
-
Visualizations
Caption: this compound degradation pathways under acidic and basic conditions.
Caption: Recommended workflow for experiments using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalochem.com [dalochem.com]
- 3. Buffers – The Biological Imaging Facility [microscopyberkeley.net]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffers for Biochemical Reactions [promega.jp]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Strategies to improve the yield of Phoslactomycin D total synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Phoslactomycin D (PLM D). Our aim is to provide actionable strategies to improve reaction yields and streamline the synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of this compound total synthesis.
Low Diastereoselectivity in Asymmetric Dihydroxylation
Question: My Sharpless asymmetric dihydroxylation to form the C8-C9 diol is resulting in a low diastereomeric ratio (dr). How can I improve this?
Answer: Low diastereoselectivity in this step is a known challenge. Here are several strategies to consider:
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Ligand Selection: The choice of the chiral ligand is critical. While (DHQD)2PHAL is commonly used, exploring other cinchona alkaloid-derived ligands such as (DHQD)2PYR or (DHQD)2AQN may offer improved selectivity for your specific substrate.[1]
-
Substrate Modification: The steric and electronic properties of the alkene substrate can significantly influence diastereoselectivity. If possible, modifying a nearby protecting group to a bulkier or more sterically directing group can enhance facial selectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity. It is recommended to run the reaction at 0 °C or even lower if substrate solubility permits.
-
Solvent System: The standard t-BuOH/H2O solvent system is a good starting point, but exploring other solvent mixtures may be beneficial.
-
Slow Addition: Slow addition of the alkene to the reaction mixture containing the osmium tetroxide and chiral ligand can sometimes improve selectivity by maintaining a low concentration of the substrate.
-
Poor Yields in the Evans-Aldol Reaction for C4-C5 Stereocenter Formation
Question: I am experiencing low yields in the Evans-Aldol reaction to set the C4-C5 stereocenters. What are the potential causes and solutions?
Answer: The Evans-Aldol reaction is a crucial step, and optimizing its yield is key to an efficient synthesis. Consider the following:
-
Enolate Formation: Incomplete enolate formation is a common issue.
-
Reagent Quality: Ensure the dibutylboron triflate (Bu2BOTf) and the amine base (e.g., triethylamine or diisopropylethylamine) are fresh and of high purity.
-
Stoichiometry: Precise stoichiometry of the boron reagent and base is crucial. An excess of either can lead to side reactions.
-
Temperature Control: Maintain a low temperature (typically -78 °C) during enolization to prevent side reactions.
-
-
Aldehyde Purity: The aldehyde coupling partner must be free of acidic impurities and water, which can quench the enolate. It is advisable to purify the aldehyde by distillation or chromatography immediately before use.
-
Reaction Time and Quenching: Overly long reaction times can lead to product degradation. Monitor the reaction by TLC and quench promptly upon completion. Use of a buffered quench (e.g., phosphate buffer) can sometimes be beneficial.
Low Conversion in the Stille or Suzuki-Miyaura Cross-Coupling Reactions
Question: The key cross-coupling step to connect the major fragments of my this compound synthesis is showing low conversion. How can I optimize this reaction?
Answer: Cross-coupling reactions are pivotal in convergent syntheses and their efficiency is paramount. Here are troubleshooting strategies for both Stille and Suzuki-Miyaura couplings:
For Stille Coupling (e.g., coupling of an alkenyl stannane with an alkenyl iodide):
-
Catalyst and Ligand:
-
Pd(PPh3)4 is a common catalyst, but if yields are low, consider other palladium sources like Pd2(dba)3 with a phosphine ligand (e.g., PPh3, AsPh3).
-
The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the reaction.
-
-
Solvent: The choice of solvent is critical. While THF or dioxane are frequently used, toluene or DMF might offer better results depending on the specific substrates.
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Stannane Quality: Organostannane reagents can decompose upon storage. Ensure your stannane is pure and free of tin hydrides or oxides.
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
For Suzuki-Miyaura Coupling:
-
Base Selection: The choice and quality of the base (e.g., K2CO3, Cs2CO3, K3PO4) can have a dramatic impact on the reaction rate and yield. An aqueous solution of the base is often required.
-
Catalyst System: A wide range of palladium catalysts and ligands are available. If a standard Pd(PPh3)4 system is inefficient, consider more active catalysts like Pd(dppf)Cl2 or systems generated in situ from a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., SPhos, XPhos).
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation. Ensure the purity of the boronic acid or consider using the corresponding pinacol boronate ester for increased stability.
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh3)4, Pd2(dba)3 | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 |
| Ligand | PPh3, AsPh3 | PPh3, dppf, SPhos, XPhos |
| Co-catalyst | CuI (optional) | Not typically required |
| Solvent | THF, Dioxane, Toluene, DMF | Toluene, Dioxane, DMF, with H2O |
| Base | Not typically required | K2CO3, Cs2CO3, K3PO4 |
| Electrophile | Alkenyl/Aryl Iodide or Triflate | Alkenyl/Aryl Halide or Triflate |
| Nucleophile | Organostannane | Boronic Acid or Ester |
Table 1. Comparison of typical reaction components for Stille and Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used in this compound synthesis, and what are the key considerations for their selection?
A1: A well-designed protecting group strategy is essential for the successful synthesis of this compound. Common protecting groups include:
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Silyl Ethers (TBS, TES, TIPS): Used for protecting hydroxyl groups. Their relative stability to cleavage allows for selective deprotection. For example, a TBS group can be removed with TBAF, while a TES group is more labile and can often be removed under milder acidic conditions.
-
Benzyl Ethers (Bn): Robust protection for hydroxyl groups, typically removed by hydrogenolysis.
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p-Methoxybenzyl (PMB) Ethers: Protects hydroxyl groups and can be removed oxidatively with DDQ or ceric ammonium nitrate (CAN), offering orthogonality to silyl and benzyl ethers.
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Acetals and Ketals: Used to protect 1,2- or 1,3-diols.
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Boc and Cbz: Standard protecting groups for amine functionalities.
The key is to choose an orthogonal set of protecting groups that can be removed selectively without affecting other parts of the molecule.
Q2: My ring-closing metathesis (RCM) reaction to form the lactone ring is sluggish and gives low yields. What can I do?
A2: Low efficiency in RCM can be due to several factors:
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Catalyst Choice: The first-generation Grubbs catalyst is often sufficient, but for more challenging substrates, second-generation Grubbs or Hoveyda-Grubbs catalysts offer higher activity.
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Solvent and Concentration: The reaction is typically run in dichloromethane or toluene at high dilution (0.001-0.01 M) to favor the intramolecular RCM over intermolecular oligomerization.
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Temperature: While many RCM reactions proceed at room temperature, gentle heating (e.g., to the boiling point of the solvent) can improve the rate and yield.
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Ethylene Removal: The reaction produces ethylene as a byproduct, and its removal by bubbling an inert gas (e.g., argon) through the reaction mixture can drive the equilibrium towards the product.
Q3: Are there any chemoenzymatic or biosynthetic approaches to improve the yield of this compound?
A3: Yes, both chemoenzymatic and biosynthetic engineering strategies show promise for improving the production of Phoslactomycins.
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Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. For example, enzymes can be used to perform highly selective reactions, such as hydroxylations or acylations, on synthetic intermediates, potentially reducing the number of steps and improving yields for certain transformations.
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Biosynthetic Engineering: The biosynthetic gene cluster for Phoslactomycin has been identified.[2] This opens up possibilities for metabolic engineering of the producing organism (e.g., Streptomyces) to increase the titer of the desired Phoslactomycin. For instance, overexpression of positive regulatory genes or deletion of genes responsible for the production of unwanted analogs can lead to higher yields of the target compound.[2]
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
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To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and H2O (10 mL per mmol of alkene) at room temperature, add methanesulfonamide (1 equivalent).
-
Cool the mixture to 0 °C, at which point it should become a clear, yellow-orange solution.
-
Add the alkene (1 equivalent) and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. Upon completion, add solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature.
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Stir for 1 hour, then extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude diol by flash column chromatography.
General Protocol for Evans-Aldol Reaction
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Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Cool the solution to 0 °C and add N,N-diisopropylethylamine (1.1 equivalents).
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Slowly add dibutylboron triflate (1.05 equivalents) via syringe. Stir at 0 °C for 30 minutes, then cool to -78 °C.
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In a separate flask, dissolve the aldehyde (0.8 equivalents) in anhydrous DCM and add it dropwise to the enolate solution.
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Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
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Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Extract the aqueous layer with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by flash column chromatography.
Visualizations
Caption: A generalized convergent workflow for the total synthesis of this compound.
Caption: A decision tree for troubleshooting low-yielding reactions in this compound synthesis.
References
Technical Support Center: Optimizing Phoslactomycin D Protocols with Design of Experiments (DoE)
Welcome to the technical support center for the design of experiments (DoE) focused on optimizing protocols involving Phoslactomycin D (PLM D). This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to enhance your experimental success with this potent Protein Phosphatase 2A (PP2A) inhibitor.
Understanding this compound and its Mechanism of Action
This compound is a member of the phoslactomycin family of natural products, known for their potent and selective inhibition of the serine/threonine phosphatase PP2A.[1] This inhibition is achieved through direct binding to the catalytic subunit of PP2A, which plays a crucial role in regulating a multitude of cellular signaling pathways. Dysregulation of PP2A activity is implicated in various diseases, including cancer, making its inhibitors like this compound valuable research tools and potential therapeutic agents.
Signaling Pathway of PP2A Inhibition by this compound
The following diagram illustrates the central role of PP2A in cellular signaling and the point of intervention for this compound. PP2A is a key regulator of several pathways that control cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, this compound can modulate the phosphorylation status of numerous downstream substrates, thereby impacting these critical cellular processes.
Caption: this compound inhibits PP2A, impacting key signaling pathways.
Design of Experiments (DoE) for Protocol Optimization
DoE is a statistical approach to efficiently optimize experimental parameters by simultaneously varying multiple factors. This methodology is superior to the one-factor-at-a-time approach, as it allows for the identification of interactions between factors, leading to a more robust and optimized protocol.
Experimental Workflow for DoE Optimization
The following workflow outlines the steps for applying DoE to optimize a this compound treatment protocol.
Caption: A systematic workflow for optimizing this compound protocols using DoE.
Example DoE Data for Inhibitor Optimization
| Run Order | Inhibitor Conc. (nM) | Incubation Time (h) | Cell Density (cells/well) | Cell Viability (%) |
| 1 | 50 | 24 | 5000 | 85 |
| 2 | 200 | 24 | 5000 | 60 |
| 3 | 50 | 72 | 5000 | 70 |
| 4 | 200 | 72 | 5000 | 45 |
| 5 | 50 | 24 | 10000 | 90 |
| 6 | 200 | 24 | 10000 | 75 |
| 7 | 50 | 72 | 10000 | 80 |
| 8 | 200 | 72 | 10000 | 65 |
| 9 | 125 | 48 | 7500 | 72 |
| 10 | 125 | 48 | 7500 | 75 |
| 11 | 125 | 48 | 7500 | 73 |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. It is recommended to optimize these parameters for your specific cell line and experimental goals.
Materials:
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This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
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Adherent cancer cell line of interest
-
96-well cell culture plates
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Phosphate-buffered saline (PBS)
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Cell viability assay reagent (e.g., MTT, PrestoBlue™)
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound dilutions:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the IC50 value for your cell line.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Caption: A troubleshooting guide for common issues in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is cell-type dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for many cancer cell lines is between 10 nM and 10 µM.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound in aqueous solutions like cell culture medium can be limited. It is best practice to prepare fresh dilutions from the stock solution for each experiment and add them to the cells immediately. Avoid storing diluted solutions for extended periods.
Q4: Are there known off-target effects of this compound?
A4: While this compound is considered a selective PP2A inhibitor, like most small molecule inhibitors, off-target effects can occur, especially at higher concentrations. It is important to use the lowest effective concentration and to include appropriate controls to validate that the observed effects are due to PP2A inhibition. This can include using another PP2A inhibitor with a different chemical structure or using genetic approaches like siRNA-mediated knockdown of PP2A.
Q5: Can I use this compound in combination with other drugs?
A5: Yes, this compound can be used in combination with other therapeutic agents. Given its role in regulating key signaling pathways, it may have synergistic effects with other drugs, such as chemotherapy agents or other targeted therapies. However, combination studies require careful design to assess for synergistic, additive, or antagonistic effects.
References
Technical Support Center: Enhancing Microbial Production of Phoslactomycin D in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Phoslactomycin D (PLM D) in Streptomyces. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Streptomyces a focus of research?
A1: this compound (PLM D) is a member of the phoslactomycin family of polyketide natural products. These compounds are potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A), a key enzyme involved in various cellular processes. Due to this activity, phoslactomycins exhibit significant antifungal, antibacterial, and antitumor properties, making them promising candidates for drug development. Streptomyces species are the natural producers of these compounds, and enhancing their microbial production is a critical step towards realizing their therapeutic potential.
Q2: What are the main strategies to increase the yield of this compound?
A2: The primary strategies for enhancing PLM D production in Streptomyces can be broadly categorized into:
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Genetic Engineering: This involves the manipulation of the PLM biosynthetic gene cluster (BGC) and regulatory genes. Key approaches include the overexpression of positive regulatory genes and the inactivation or deletion of genes that divert precursors to other pathways or that are negative regulators.
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Fermentation Process Optimization: This strategy focuses on refining the culture conditions to maximize cell growth and secondary metabolite production. This includes optimizing media components (carbon and nitrogen sources, phosphate levels), and physical parameters (pH, temperature, agitation, and aeration).
Q3: What are the key regulatory genes known to influence Phoslactomycin biosynthesis?
A3: The biosynthesis of phoslactomycins is controlled by a hierarchical regulatory network. Within the PLM biosynthetic gene cluster in Streptomyces platensis, two positive regulators, PnR1 and PnR2 , have been identified.[1] These pathway-specific regulators directly activate the transcription of the structural genes responsible for PLM synthesis.[1] Additionally, global regulators that respond to environmental cues, such as the PhoR-PhoP two-component system (responsive to phosphate concentration), play a crucial role in triggering the onset of secondary metabolism, including the production of polyketides like PLM D.[2][3][4]
Q4: How does phosphate concentration in the culture medium affect this compound production?
A4: Phosphate concentration is a critical factor in the regulation of secondary metabolism in Streptomyces. High concentrations of inorganic phosphate are known to repress the biosynthesis of many antibiotics and other secondary metabolites.[2][4] This repression is often mediated by the PhoR-PhoP two-component system.[2][3][4] Under phosphate-limiting conditions, the PhoR-PhoP system is activated, which in turn can lead to the expression of pathway-specific regulators and the subsequent production of secondary metabolites like PLM D. Therefore, maintaining a low or limiting phosphate concentration in the fermentation medium is often crucial for achieving high yields of PLM D.
Troubleshooting Guide
Q1: My genetically engineered Streptomyces strain shows poor or no increase in PLM D production. What are the possible reasons?
A1: Several factors could contribute to this issue:
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Genetic Instability: Engineered Streptomyces strains can sometimes be genetically unstable, leading to the loss of the introduced genetic modifications over successive generations. It is advisable to periodically verify the genetic integrity of your strain using PCR or sequencing.
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Metabolic Burden: Overexpression of genes can place a significant metabolic burden on the host, diverting resources away from growth and secondary metabolism. This can sometimes lead to a decrease in overall productivity.
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Suboptimal Fermentation Conditions: The optimal fermentation conditions for your engineered strain may be different from the wild-type. It is crucial to re-optimize parameters such as media composition, pH, and temperature for the modified strain.
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Polar Effects of Gene Knockout: If a gene was knocked out, it might have unintended polar effects on the expression of downstream genes in the same operon. Ensure that your gene deletion strategy was designed to minimize such effects.
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Toxicity of the Overproduced Metabolite: High concentrations of PLM D or its intermediates might be toxic to the producing organism, leading to feedback inhibition or cell death.
Q2: I am observing high variability in PLM D production between different fermentation batches. How can I improve consistency?
A2: Inconsistent production is a common challenge in Streptomyces fermentations. To improve batch-to-batch consistency, consider the following:
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Standardize Inoculum Preparation: The age, size, and physiological state of the inoculum can significantly impact fermentation performance. Implement a standardized protocol for inoculum preparation, including the use of a consistent spore suspension or a well-defined seed culture stage.
-
Precise Control of Fermentation Parameters: Ensure that all fermentation parameters, including temperature, pH, agitation, and aeration, are tightly controlled and monitored throughout the process.
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Quality of Media Components: The quality and composition of raw materials used in the fermentation medium can vary between batches. Use high-quality, well-defined media components whenever possible. If using complex media, consider sourcing from a single, reliable supplier.
-
Monitor for Contamination: Microbial contamination can severely impact your fermentation. Regularly check for contamination using microscopy and plating on selective media.
Q3: My PLM D product seems to be degrading during fermentation or extraction. What can I do to improve its stability?
A3: Phoslactomycins can be sensitive to pH and temperature. To minimize degradation:
-
pH Control: Maintain the pH of the fermentation broth within a stable, optimal range. Avoid extreme pH values during both fermentation and extraction.
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Temperature Management: After fermentation, cool the broth promptly and perform extraction steps at low temperatures (e.g., 4°C) to minimize thermal degradation.
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Rapid Extraction: Minimize the time between harvesting the fermentation broth and completing the extraction process.
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Choice of Solvents: Use appropriate and high-purity solvents for extraction to avoid unwanted side reactions.
Data Presentation
The following table summarizes quantitative data on the enhancement of phoslactomycin production through genetic engineering.
| Streptomyces Strain | Genetic Modification Strategy | Target Gene/Regulator | Effect on Production | Fold Increase | Reference |
| Streptomyces sp. HK-803 | Gene Inactivation | plmS2 (hydroxylase gene) | Selective production of Phoslactomycin B | 6-fold | [5] |
| Streptomyces platensis | Overexpression of Positive Regulator | pnR1 and pnR2 | Increased transcription of PLM biosynthetic genes | Qualitative Increase | [1] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Inactivation in Streptomyces
This protocol provides a general framework for gene inactivation using the CRISPR/Cas9 system. Specific details may need to be optimized for your particular Streptomyces strain and target gene.
1. Design of sgRNA and Homology Repair Template: a. Identify a 20-bp protospacer sequence in your target gene that is followed by a Protospacer Adjacent Motif (PAM), typically NGG. b. Design a single guide RNA (sgRNA) containing this protospacer sequence. c. Construct a homology repair template consisting of approximately 1 kb regions flanking the target gene to be deleted.
2. Construction of the CRISPR/Cas9 Editing Plasmid: a. Clone the designed sgRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2). b. Clone the homology repair template into the same or a compatible vector.
3. Transformation of E. coli and Conjugation into Streptomyces: a. Transform the final CRISPR/Cas9 plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). b. Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase. c. Mix the donor and recipient strains on a suitable conjugation medium (e.g., MS agar) and incubate. d. Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the plasmid.
4. Screening and Verification of Mutants: a. Isolate individual exconjugants and grow them on selective media. b. Screen for the desired gene deletion by PCR using primers that flank the target gene. c. Confirm the deletion by Sanger sequencing of the PCR product.
Protocol 2: Optimization of Fermentation Medium using Response Surface Methodology (RSM)
RSM is a statistical approach for optimizing complex processes. This protocol outlines the general steps.
1. Selection of Key Media Components: a. Based on literature and preliminary experiments, identify the most influential media components affecting PLM D production (e.g., glucose, soybean meal, K2HPO4).
2. Plackett-Burman Design for Screening: a. Use a Plackett-Burman design to screen a larger number of variables and identify the most significant factors with a minimal number of experiments.
3. Steepest Ascent/Descent to Approach Optimal Region: a. Based on the results of the Plackett-Burman design, use the method of steepest ascent (or descent) to move the experimental design towards the optimal response region.
4. Box-Behnken Design for Optimization: a. Employ a Box-Behnken design to investigate the interactions between the most significant factors and to determine their optimal concentrations. This involves running a set of experiments at different combinations of the factor levels.
5. Model Fitting and Validation: a. Analyze the experimental data using statistical software to fit a second-order polynomial equation. b. Validate the model by performing experiments at the predicted optimal conditions and comparing the experimental results with the predicted values.
Protocol 3: HPLC Quantification of this compound
This is a general protocol for the quantification of PLM D. Method development and validation are crucial for accurate results.
1. Sample Preparation: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate). c. Evaporate the organic solvent to dryness under reduced pressure. d. Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 230 nm.
- Injection Volume: 20 µL.
3. Quantification: a. Prepare a standard curve using purified this compound of known concentrations. b. Run the prepared samples on the HPLC system. c. Quantify the amount of PLM D in the samples by comparing the peak area to the standard curve.
Visualizations
Signaling Pathways
Caption: Regulatory cascade for this compound production in Streptomyces.
Experimental Workflows
Caption: Workflows for genetic and fermentation optimization.
References
- 1. Genomic and metabolic instability during long-term fermentation of an industrial Saccharomyces cerevisiae strain engineered for C5 sugar utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The two-component PhoR-PhoP system controls both primary metabolism and secondary metabolite biosynthesis in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic studies of phosphate control of primary and secondary metabolism in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phoslactomycin D: A Comparative Guide to its Specificity for Protein Phosphatase 2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Phoslactomycin D (PLM D) against Protein Phosphatase 2A (PP2A) versus Protein Phosphatase 1 (PP1) and other phosphatases. The information presented is supported by experimental data to aid in evaluating PLM D as a selective research tool and potential therapeutic agent.
Executive Summary
Phoslactomycins are a class of natural products known to be potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A). Experimental evidence indicates that Phoslactomycin F (PLM F), a close analog of PLM D, exhibits a significantly higher affinity for PP2A over PP1. While comprehensive data across a wide range of phosphatases is limited, the available information strongly suggests a preferential inhibition of PP2A. This selectivity makes Phoslactomycins valuable tools for dissecting the cellular functions of PP2A.
Data Presentation: Inhibitory Activity of Phoslactomycins
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of Phoslactomycin analogues against PP2A and PP1. It is important to note that different analogues (A and F) have been used in various studies, which may account for the variation in reported IC50 values.
| Compound | Target Phosphatase | IC50 (µM) | Reference |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 | [1] |
| Phoslactomycin F | Protein Phosphatase 1 (PP1) | > 4.7 (weaker inhibition) | [1] |
| Phoslactomycin A | Protein Phosphatase 2A (PP2A) | 30 | [2] |
Note: A specific IC50 value for Phoslactomycin F against PP1 was not provided in the cited literature, only that it was a weaker inhibitor compared to its effect on PP2A.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to consider the signaling pathways regulated by its primary target, PP2A. PP2A is a key negative regulator of numerous signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Inhibition of PP2A by this compound would be expected to lead to hyperphosphorylation and activation of downstream components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory role of this compound on PP2A.
The following diagram illustrates a general workflow for determining the inhibitory activity of a compound like this compound on a target phosphatase.
Caption: General experimental workflow for determining phosphatase inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro protein phosphatase inhibition assay, which can be adapted to determine the IC50 value of this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific protein phosphatase (e.g., PP2A, PP1).
Materials:
-
Purified recombinant protein phosphatase (PP2A, PP1, etc.)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Phosphorylated substrate:
-
For colorimetric assays: p-Nitrophenyl phosphate (pNPP)
-
For more specific assays: A synthetic phosphopeptide specific for the phosphatase of interest.
-
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should span a range that is expected to encompass the IC50 value. Include a vehicle control (DMSO) without the inhibitor.
-
Dilute the purified phosphatase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Diluted phosphatase enzyme
-
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding the substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Detection:
-
For pNPP substrate: Stop the reaction by adding a stop solution (e.g., 1 M NaOH). Read the absorbance at 405 nm. The yellow color of p-nitrophenol is proportional to the phosphatase activity.
-
For phosphopeptide substrate (using Malachite Green): Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based detection reagent. Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound and its analogues are valuable research tools due to their potent and selective inhibition of PP2A. The available data, although not exhaustive for a wide range of phosphatases, consistently points towards a significantly higher affinity for PP2A over PP1. This selectivity allows for the targeted investigation of PP2A's role in various cellular processes, particularly in signaling pathways like the PI3K/Akt/mTOR cascade, which are frequently dysregulated in diseases such as cancer. Further studies are warranted to establish a more comprehensive selectivity profile of this compound against a broader panel of protein phosphatases.
References
Structure-Activity Relationship of Phoslactomycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phoslactomycins (PLMs) are a class of natural products isolated from Streptomyces species that have garnered significant interest for their potent antifungal, antitumor, and antiviral activities. Their primary mechanism of action is the selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical regulator of numerous cellular processes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various phoslactomycin analogs, summarizing key experimental data to inform future drug design and development efforts.
Comparative Biological Activities of Phoslactomycin Analogs
The biological activity of phoslactomycin analogs is intrinsically linked to the structural modifications of their core scaffold, which consists of an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring. Variations in the substituents on the cyclohexane ring, in particular, have been shown to significantly influence their inhibitory potency against PP2A and their antifungal and cytotoxic effects.
| Analog | Modification | PP2A Inhibition (IC50) | Antifungal Activity (ED50) | Antitumor Activity (IC50) |
| Phoslactomycin A (PLM-A) | - | - | Strong activity against Botrytis cinerea and Alternaria kikuchiana[1] | - |
| Phoslactomycin B (PLM-B) | - | - | Strong activity against Botrytis cinerea and Alternaria kikuchiana[1] | - |
| Phoslactomycin C (PLM-C) | - | - | Strong activity against Botrytis cinerea and Alternaria kikuchiana[1] | - |
| Phoslactomycin D (PLM-D) | - | - | Strong activity against Botrytis cinerea and Alternaria kikuchiana[1] | - |
| Phoslactomycin E (PLM-E) | - | - | Strong activity against Botrytis cinerea and Alternaria kikuchiana[1] | - |
| Phoslactomycin F (PLM-F) | - | 4.7 µM | Strong activity against Botrytis cinerea and Alternaria kikuchiana[1] | - |
| Phoslactomycin H (PLM-H) | N,N-dimethylamine substitution at C-4 and exists as a hydroxy acid[2] | - | - | - |
| Phoslactomycin I (PLM-I) | - | - | - | - |
| Other Derivatives | - | - | 7-16 µM against Pyricularia oryzae and Septoria tritici[2] | Cytotoxicity against P388 murine leukemia cells has been noted[3] |
Note: A dash (-) indicates that specific quantitative data was not available in the searched literature. The structural differences between PLMs A-F are primarily based on the substituents on the cyclohexane ring[4].
Mechanism of Action: PP2A Inhibition
Phoslactomycins exert their biological effects by directly targeting the catalytic subunit of PP2A (PP2Ac). Experimental evidence has demonstrated that Phoslactomycin A (PLMA) binds to the Cys-269 residue of PP2Ac[5][6]. This interaction is crucial for the potent inhibition of PP2A activity. The inhibition of this key phosphatase disrupts multiple signaling pathways that regulate cell growth, proliferation, and apoptosis, leading to the observed antifungal and antitumor effects.
Signaling Pathway of Phoslactomycin-Induced PP2A Inhibition
The inhibition of PP2A by phoslactomycins leads to the hyperphosphorylation of downstream protein substrates, thereby modulating various signaling cascades. One of the key pathways affected is the MAP kinase (MAPK) pathway.
Caption: Phoslactomycin-mediated inhibition of PP2A leads to hyperphosphorylation and activation of the MAPK pathway, resulting in downstream cellular effects.
Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
A colorimetric assay is commonly used to quantify the inhibition of PP2A activity by phoslactomycin analogs.
Workflow of PP2A Inhibition Assay
References
- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Cytoskeletal Effects of Phoslactomycin D and Cytochalasin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two potent biochemical tools, Phoslactomycin D and Cytochalasin D, on the cellular cytoskeleton. While both compounds lead to the disruption of the actin cytoskeleton, their mechanisms of action are fundamentally different, resulting in distinct experimental outcomes and applications. This document outlines their mechanisms, presents available quantitative data, details experimental protocols for their study, and provides visual representations of their molecular pathways.
Executive Summary
Cytochalasin D is a well-characterized mycotoxin that directly interacts with actin filaments. It binds to the fast-growing barbed (+) end of F-actin, preventing the addition of new actin monomers and thereby inhibiting polymerization.[1] At higher concentrations, it can also sever existing actin filaments.[2] This direct action leads to a rapid and profound disruption of the actin cytoskeleton, affecting numerous cellular processes such as cell motility, cytokinesis, and phagocytosis.[3]
In contrast, this compound, a natural product from the bacterium Streptomyces, acts indirectly on the actin cytoskeleton. It is a potent and specific inhibitor of protein phosphatase 2A (PP2A).[4][5] By inhibiting PP2A, this compound leads to an increase in the phosphorylation of downstream proteins that regulate actin dynamics, ultimately resulting in the depolymerization of actin filaments.[4] This indirect mechanism suggests a potentially more nuanced and pathway-specific modulation of the cytoskeleton compared to the direct action of Cytochalasin D.
Mechanism of Action
Cytochalasin D: The Direct Actin Disruptor
Cytochalasin D's primary mechanism involves its high-affinity binding to the barbed end of actin filaments. This "capping" action physically obstructs the addition of G-actin monomers, effectively halting filament elongation.[1] The consequences of this action are twofold: a decrease in the rate of actin polymerization and a shift in the G-actin/F-actin equilibrium towards depolymerization. Furthermore, at micromolar concentrations, Cytochalasin D has been observed to sever actin filaments, further contributing to the breakdown of the cytoskeletal network.[2]
This compound: The Indirect Modulator via PP2A Inhibition
This compound does not bind directly to actin. Instead, it targets and inhibits the catalytic subunit of Protein Phosphatase 2A (PP2A).[6] PP2A is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including the organization of the cytoskeleton, by dephosphorylating key regulatory proteins.[7] Inhibition of PP2A by this compound leads to the hyperphosphorylation of downstream substrates. One key substrate implicated in actin dynamics is the actin-severing protein cofilin.[8][9] Phosphorylation of cofilin inactivates its actin-depolymerizing activity. By inhibiting PP2A, this compound is thought to maintain cofilin in a more phosphorylated, inactive state, which paradoxically leads to an overall depolymerization of actin filaments through a yet-to-be-fully-elucidated mechanism that likely involves other PP2A substrates that regulate actin-binding proteins.
Quantitative Data Comparison
Direct comparative studies providing quantitative data for both this compound and Cytochalasin D on the same cell type under identical conditions are limited. However, data from independent studies can be compiled to provide a general overview of their potency and effects.
| Parameter | This compound | Cytochalasin D | Source(s) |
| Primary Target | Protein Phosphatase 2A (catalytic subunit) | F-actin (barbed end) | [1][4][10] |
| IC50 for Primary Target | ~4.7 µM (for PP2A inhibition) | Not directly applicable (binds stoichiometrically) | [4] |
| Effective Concentration for Actin Disruption | 10 µM (in NIH/3T3 cells, 4h treatment) | 0.2 µM - 10 µM (dose and time-dependent) | [4][11] |
| Effect on Actin Polymerization in vitro | No direct effect | Potent inhibitor | [3][4] |
| Reversibility | Reversible (actin filaments reform ~1h after removal) | Reversible | [4][12] |
Morphological Changes Induced by Cytochalasin D in Fibroblasts
| Treatment Time | % of Cells with Altered Morphology | Morphological Description | Source(s) |
| 10 min | 35 ± 7% | Loss of anchorage-dependent adhesion, spreading on curved sidewalls | [13] |
| 30 min | 70 ± 7% | Rounded morphology with dendritic extensions | [13] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the actin cytoskeleton.
Caption: this compound inhibits PP2A, leading to altered phosphorylation of actin-binding proteins and subsequent actin depolymerization.
Comparative Experimental Workflow
This workflow outlines a series of experiments to quantitatively compare the effects of this compound and Cytochalasin D on the actin cytoskeleton.
Caption: A workflow for comparing the effects of this compound and Cytochalasin D on actin and cell morphology.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin
This protocol details the steps for visualizing the actin cytoskeleton in cultured cells treated with this compound or Cytochalasin D.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound and Cytochalasin D stock solutions
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Cytochalasin D, or a vehicle control for different time points as required by the experimental design.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently conjugated phalloidin (typically 1:100 to 1:1000 dilution in PBS containing 1% BSA) for 20-60 minutes at room temperature, protected from light.[4] A DAPI counterstain can be included to visualize the nuclei.
-
Washing: Wash the cells three times with PBS to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Protocol 2: Quantification of Actin Stress Fibers and Cell Morphology
This protocol describes how to quantify changes in actin stress fibers and overall cell morphology from the images obtained in Protocol 1.
Software:
-
ImageJ/Fiji or CellProfiler
Procedure for Actin Stress Fiber Quantification:
-
Image Pre-processing: Open the fluorescence images of phalloidin-stained cells in the analysis software. If necessary, apply background subtraction and filtering to enhance the visibility of stress fibers.
-
Cell Segmentation: Use the DAPI channel to identify and segment individual cells.
-
Stress Fiber Analysis: Within each segmented cell, use a plugin or a custom script to identify and quantify the actin stress fibers. Parameters to measure can include the number of fibers, total fiber length, average fiber intensity, and fiber orientation.[1][14][15]
Procedure for Cell Morphology Quantification:
-
Image Acquisition: Acquire brightfield or phase-contrast images of the treated and control cells. Alternatively, use the phalloidin staining from the fluorescence images to define the cell boundary.
-
Cell Segmentation: Outline the perimeter of individual cells manually or using an automated segmentation algorithm.
-
Morphological Measurements: For each segmented cell, calculate the following parameters:
-
Area: The total pixel area occupied by the cell.
-
Circularity: A measure of how close the cell shape is to a perfect circle (Circularity = 4π * (Area / Perimeter²)). A value of 1.0 indicates a perfect circle.[16]
-
Aspect Ratio: The ratio of the major axis to the minor axis of the best-fit ellipse for the cell, indicating cell elongation.[16]
-
-
Statistical Analysis: Compile the data from multiple cells for each treatment condition and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.
Conclusion
This compound and Cytochalasin D are both valuable tools for studying the actin cytoskeleton, but their distinct mechanisms of action must be considered when interpreting experimental results. Cytochalasin D offers a means to induce rapid and direct disruption of actin filaments, making it suitable for studies requiring acute inhibition of actin-dependent processes. This compound, through its inhibition of PP2A, provides a method to investigate the role of phosphorylation-dependent signaling pathways in the regulation of actin dynamics. The choice between these two compounds will depend on the specific research question and the desired level of mechanistic insight. The experimental protocols provided in this guide offer a framework for the quantitative comparison of their effects on the cytoskeleton.
References
- 1. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Data-analysis strategies for image-based cell profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Frontiers | Evaluation of image analysis tools for the measurement of cellular morphology [frontiersin.org]
- 7. PP2A phosphatase regulates cell-type specific cytoskeletal organization to drive dendrite diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serine phosphatases PP1 and PP2A associate with and activate the actin-binding protein cofilin in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PP2A phosphatase is required for dendrite pruning via actin regulation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bruker-nano.jp [bruker-nano.jp]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]
- 15. Frontiers | Quantifying cytoskeletal organization from optical microscopy data [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Comparison Guide: Validating Phoslactomycin D-Induced Phenotypes with Genetic Knockdown of PP2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular phenotypes induced by Phoslactomycin D, a known inhibitor of Protein Phosphatase 2A (PP2A), through the genetic knockdown of the PP2A catalytic subunit. The objective is to ascertain whether the observed effects of the small molecule inhibitor are directly attributable to the inhibition of its intended target, PP2A. This is a critical step in chemical probe validation and drug development to ensure on-target specificity and minimize the interpretation of off-target effects.
Introduction
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Its diverse functions are achieved through the formation of heterotrimeric holoenzymes, consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). Given its central role in cellular signaling, PP2A is a compelling target for therapeutic intervention.
This compound is a natural product that has been identified as an inhibitor of PP2A. It has been shown to induce phenotypes such as the disruption of the actin cytoskeleton. However, as with any chemical probe, it is essential to validate that the observed phenotypes are a direct consequence of its interaction with the intended target. The gold standard for such validation is to compare the effects of the chemical probe with a genetic approach that specifically targets the same protein.
This guide outlines a series of experiments to compare the phenotypic effects of this compound with those of siRNA- or shRNA-mediated knockdown of the PP2A catalytic subunit alpha (PPP2CA). The primary phenotypes that will be assessed are the disruption of the actin cytoskeleton and the hyperphosphorylation of key signaling proteins in the Akt/mTOR and Wnt/β-catenin pathways, both of which are regulated by PP2A.
Comparative Data Summary
The following table summarizes the expected quantitative outcomes from the proposed experiments. The data presented are hypothetical and serve as a template for recording and comparing experimental results.
| Parameter | Control (Untreated/Scrambled siRNA) | This compound (PLM-D) | PP2A Knockdown (siRNA/shRNA) | Expected Concordance |
| Actin Cytoskeleton Integrity | ||||
| F-actin Content (Normalized Fluorescence Intensity) | 1.0 | ↓ (e.g., 0.4 ± 0.05) | ↓ (e.g., 0.5 ± 0.07) | High |
| Actin Stress Fiber Score (Qualitative Scale 0-3) | 3 (Well-defined fibers) | 1 (Few to no fibers) | 1 (Few to no fibers) | High |
| Akt/mTOR Pathway | ||||
| p-Akt (Ser473)/Total Akt Ratio | 1.0 | ↑ (e.g., 3.5 ± 0.4) | ↑ (e.g., 3.2 ± 0.5) | High |
| p-S6K (Thr389)/Total S6K Ratio | 1.0 | ↑ (e.g., 2.8 ± 0.3) | ↑ (e.g., 2.5 ± 0.4) | High |
| Wnt/β-catenin Pathway | ||||
| p-β-catenin (Ser33/37/Thr41)/Total β-catenin Ratio | 1.0 | ↑ (e.g., 4.0 ± 0.6) | ↑ (e.g., 3.7 ± 0.5) | High |
| Cytosolic β-catenin (Normalized) | 1.0 | ↑ (e.g., 2.5 ± 0.3) | ↑ (e.g., 2.2 ± 0.4) | High |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A suitable human cell line with robust Akt/mTOR and Wnt signaling pathways (e.g., HEK293T, HeLa, or a relevant cancer cell line) should be used.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a concentration range of this compound (e.g., 1-10 µM) for a specified duration (e.g., 4-24 hours) to determine the optimal concentration and time point for inducing the desired phenotypes. A vehicle control (DMSO) should be run in parallel.
Genetic Knockdown of PP2A
-
siRNA Transfection:
-
siRNA Sequences: Utilize validated siRNA sequences targeting the human PPP2CA gene. A non-targeting scrambled siRNA should be used as a negative control.
-
Example Validated siRNA Sequences for PPP2CA can be sourced from peer-reviewed literature or reputable suppliers.
-
-
Transfection Reagent: Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Procedure:
-
Plate cells to be 60-80% confluent at the time of transfection.
-
Dilute siRNA and transfection reagent in serum-free medium.
-
Combine the diluted siRNA and reagent, and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours before proceeding with downstream assays.
-
-
-
shRNA Transduction (for stable knockdown):
-
shRNA Constructs: Use lentiviral vectors expressing shRNA targeting PPP2CA. A vector with a scrambled shRNA sequence should be used as a control.
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T) and transduce the target cells. Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of PP2A Knockdown
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against the PP2A catalytic subunit. Use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to confirm a significant reduction in PP2A protein levels in the knockdown cells compared to the control.
-
Phenotypic Assays
-
Actin Cytoskeleton Staining and Imaging:
-
Grow cells on glass coverslips.
-
After treatment or knockdown, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain with a fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Quantitative Analysis of Actin Cytoskeleton:
-
F-actin Content: Measure the mean fluorescence intensity of phalloidin staining per cell using image analysis software (e.g., ImageJ/Fiji).
-
Actin Stress Fiber Score: Qualitatively score the presence and organization of actin stress fibers on a scale of 0 (no fibers) to 3 (abundant, well-defined fibers).
-
-
Quantitative Western Blot for Phospho-proteins:
-
Perform Western blotting as described above.
-
Use primary antibodies specific for the phosphorylated forms of Akt (Ser473), S6K (Thr389), and β-catenin (Ser33/37/Thr41).
-
After detecting the phospho-specific signal, strip the membrane and re-probe with antibodies for the total protein levels of Akt, S6K, and β-catenin.
-
Normalize the intensity of the phospho-protein band to the total protein band for each sample.
-
Visualizations
Signaling Pathways
Caption: PP2A signaling pathways and points of inhibition.
Experimental Workflow
Caption: Workflow for comparing chemical and genetic inhibition.
References
A Comparative Guide to the Biosynthetic Pathways of Phoslactomycin and Other Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathway of Phoslactomycin with other notable polyketides, namely the antibacterial agent Erythromycin and the cholesterol-lowering drug Lovastatin. This comparison highlights the diversity in polyketide synthesis, from precursor utilization to the modular organization of the synthase enzymes. Experimental data is presented to support these comparisons, and detailed methodologies for key experiments are provided to facilitate further research.
Overview of Polyketide Biosynthesis
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. They are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides is analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid-derived units. PKSs are broadly classified into three types: Type I, Type II, and Type III. This guide will focus on Type I PKSs, which are large, modular proteins common in bacteria and fungi.
Comparative Analysis of Biosynthetic Pathways
This section compares the key features of the biosynthetic pathways of Phoslactomycin, Erythromycin, and Lovastatin.
| Feature | Phoslactomycin | Erythromycin | Lovastatin |
| Producing Organism | Streptomyces platensis, Streptomyces sp. HK-803 | Saccharopolyspora erythraea | Aspergillus terreus |
| PKS Type | Modular Type I PKS | Modular Type I PKS | Iterative Type I PKS |
| Starter Unit | Cyclohexanecarboxyl-CoA (CHC-CoA)[1] | Propionyl-CoA | Acetyl-CoA |
| Extender Units | Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA[1] | Methylmalonyl-CoA | Malonyl-CoA |
| Number of Modules | 1 Loading Module, 7 Extension Modules | 1 Loading Module, 6 Extension Modules | 2 PKSs (LovB and LovF) acting iteratively |
| Key Post-PKS Modifications | Phosphorylation, Amination, Hydroxylation, Esterification | Glycosylation, Hydroxylation, Methylation | Hydroxylation, Acylation |
| Final Product | Phoslactomycin B and other analogs | Erythromycin A | Lovastatin |
Quantitative Data on Polyketide Production
The production yields of polyketides can be significantly influenced by the producing strain, culture conditions, and genetic modifications. The following table summarizes some reported production data for the compared polyketides.
| Polyketide | Strain | Production Titer | Reference |
| Phoslactomycin B | Streptomyces sp. HK-803 (plmS2 mutant) | 6-fold higher than wild type | [2] |
| Erythromycin | Saccharopolyspora erythraea MTCC 1103 | 512 mg/L in bagasse-based medium | [3] |
| Erythromycin A | Saccharopolyspora erythraea E3-ΔsucC | 1125.66 mg/L with ammonium sulfate supplementation | [4] |
| Lovastatin | Monascus sanguineus | 20.04 mg/gds (grams of dry substrate) | [5] |
| Lovastatin | Aspergillus terreus ATCC 74135 | 260.85 mg/kg DM (dry matter) | [6] |
| Lovastatin | Aspergillus terreus (SSM 4) | 996.6 mg/L | [7] |
Biosynthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathways of Phoslactomycin, Erythromycin, and Lovastatin.
Caption: Biosynthetic pathway of Phoslactomycin.
Caption: Biosynthetic pathway of Erythromycin.
Caption: Biosynthetic pathway of Lovastatin.
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of polyketide biosynthesis.
Gene Knockout in Streptomyces using CRISPR/Cas9
This protocol provides a general workflow for deleting a target gene in Streptomyces.
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Statistical optimization of lovastatin and confirmation of nonexistence of citrinin under solid-state fermentation by Monascus sanguineus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Comparative Analysis of Phoslactomycin D: A Potent Modulator of Cellular Signaling
A detailed guide for researchers, scientists, and drug development professionals on the experimental cross-validation of Phoslactomycin D, a member of the phoslactomycin family of natural products. This guide provides a comparative analysis with the well-established Protein Phosphatase 2A (PP2A) inhibitor, Fostriecin, supported by experimental data and detailed methodologies.
This compound belongs to a class of polyketide metabolites produced by Streptomyces species, which have garnered significant interest for their diverse biological activities, including antifungal, antibacterial, and antitumor properties. The primary mechanism of action for phoslactomycins is the inhibition of the serine/threonine protein phosphatase 2A (PP2A), a crucial regulator of numerous cellular processes.[1] This guide focuses on the experimental validation of this compound's activity, presenting a comparative framework against Fostriecin, a potent and selective inhibitor of PP2A.
Data Presentation: Quantitative Comparison
| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |
| This compound | Protein Phosphatase 2A (PP2A) | ~ 5 µM (estimated) | Selective for PP2A over PP1 | [1][2] |
| Fostriecin | Protein Phosphatase 2A (PP2A) | 0.2 - 40 nM | Highly selective for PP2A over PP1 | [2][3] |
Table 1: Comparative Inhibitory Activity against Protein Phosphatase 2A. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound in inhibiting PP2A activity. A lower IC50 value signifies higher potency.
| Experiment | This compound | Fostriecin | Observed Effect | Reference |
| Actin Cytoskeleton Disruption | Induces depolymerization | Induces depolymerization | Both compounds lead to a breakdown of the filamentous actin network in cells, a downstream effect of PP2A inhibition. | [1] |
Table 2: Comparative Cellular Effects. This table highlights the qualitative impact of this compound and Fostriecin on the cellular actin cytoskeleton.
Experimental Protocols
In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PP2A using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified Protein Phosphatase 2A (PP2A) enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
This compound and Fostriecin stock solutions (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Fostriecin in the assay buffer.
-
In a 96-well plate, add a fixed amount of purified PP2A enzyme to each well.
-
Add the different concentrations of the inhibitors (this compound and Fostriecin) to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitors for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Analysis of Actin Cytoskeleton Disruption by Fluorescence Microscopy
This protocol details the procedure for visualizing the effects of this compound and Fostriecin on the actin cytoskeleton of cultured cells using phalloidin staining.
Materials:
-
Cultured cells (e.g., NIH/3T3 fibroblasts)
-
Cell culture medium and supplements
-
This compound and Fostriecin
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (fixative)
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed the cells on glass coverslips in a petri dish and allow them to adhere and grow overnight.
-
Treat the cells with the desired concentrations of this compound or Fostriecin for a specific duration (e.g., 4 hours). Include an untreated control.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filter sets. Capture images for comparison.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central role of Protein Phosphatase 2A (PP2A) in cellular signaling and how its inhibition by compounds like this compound can impact downstream pathways. PP2A is a heterotrimeric enzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[4] It counteracts the activity of various protein kinases, thereby regulating critical cellular processes such as cell cycle progression, apoptosis, and cytoskeletal dynamics.
Caption: PP2A signaling pathway and point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the comparative analysis of this compound and an alternative inhibitor.
Caption: Workflow for comparing this compound.
References
- 1. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phoslactomycin D: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and responsible environmental stewardship. This guide provides essential information and a detailed protocol for the disposal of Phoslactomycin D, a bioactive compound utilized in various research applications.
Therefore, the recommended disposal procedure for this compound involves chemical inactivation to hydrolyze the molecule into less toxic components prior to final disposal as chemical waste.
Experimental Protocol: Chemical Inactivation and Disposal of this compound
This protocol outlines the chemical degradation of this compound in a laboratory setting.
Materials:
-
This compound waste (in a suitable solvent or as a solid)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Segregation and Preparation: Isolate all waste containing this compound. This includes unused solutions, contaminated labware (e.g., pipette tips, vials), and any spills. If the waste is in a non-aqueous solvent, evaporate the solvent in a certified chemical fume hood to obtain the solid residue.
-
Initial Hydrolysis (Base-Catalyzed):
-
In a well-ventilated chemical fume hood, carefully add a 1 M sodium hydroxide (NaOH) solution to the this compound waste. The goal is to create a basic environment to promote the hydrolysis of the lactone and phosphate ester bonds.
-
Stir the solution gently for a minimum of 2 hours at room temperature. This allows for sufficient time for the degradation to occur.
-
-
Neutralization:
-
After the initial hydrolysis period, neutralize the solution. Slowly add 1 M hydrochloric acid (HCl) while monitoring the pH with indicator strips or a pH meter.
-
Adjust the pH to a neutral range (approximately pH 6.0-8.0). This step is crucial to ensure the final solution is safe for handling and disposal. Phoslactomycin B, a related compound, is most stable at a pH of 6.63, suggesting that neutral pH is less likely to favor the intact molecule.[7]
-
-
Final Disposal:
-
Once neutralized, the solution should be transferred to a designated and properly labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of organophosphate-containing chemical waste. In many cases, incineration is the preferred final disposal method for organophosphorus compounds to ensure complete destruction.[8]
-
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound using a suitable laboratory detergent and copious amounts of water.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Phoslactomycin D
Essential safety protocols and logistical plans for the safe handling and disposal of Phoslactomycin D are critical for protecting laboratory personnel and the environment. This guide provides detailed procedural instructions to minimize exposure risk and ensure operational integrity when working with this potent protein phosphatase inhibitor.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Gloves: Nitrile gloves (double-gloving recommended) - Secondary Gloves: Chemical-resistant gloves - Body Protection: Disposable, solid-front, back-tying gown - Eye/Face Protection: Safety glasses with side shields and a face shield - Respiratory Protection: N95 or higher-rated respirator (in a ventilated enclosure) |
| Reconstitution and Dilution (Liquid Form) | - Gloves: Nitrile gloves (double-gloving recommended) - Body Protection: Disposable, solid-front, back-tying gown - Eye/Face Protection: Safety goggles and a face shield - Respiratory Protection: Not generally required if performed in a certified chemical fume hood |
| Cell Culture and In Vitro/In Vivo Administration | - Gloves: Nitrile gloves - Body Protection: Laboratory coat or disposable gown - Eye/Face Protection: Safety glasses with side shields |
| Waste Disposal | - Gloves: Heavy-duty, chemical-resistant gloves - Body Protection: Disposable gown or apron - Eye/Face Protection: Safety goggles and a face shield |
Experimental Protocols: Safe Handling and Disposal Workflow
1. Preparation and Reconstitution:
-
All handling of solid this compound must be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance safety enclosure, to minimize inhalation risks.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, tubes) for handling the compound.
-
When reconstituting the compound, add the solvent slowly and carefully to avoid aerosolization.
-
Cap and vortex the vial to ensure complete dissolution.
2. Administration and Experimentation:
-
When treating cells or animals, wear appropriate PPE to prevent accidental exposure through splashes or aerosols.
-
All procedures should be performed over a disposable, absorbent bench liner to contain any potential spills.
-
Any equipment that comes into direct contact with this compound, such as pipette tips and culture plates, should be considered contaminated.
3. Decontamination and Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent pad.
-
Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a rinse with 70% ethanol.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1][2][3]
-
For large spills, evacuate the area and contact the institutional safety office.
4. Waste Disposal:
-
All solid and liquid waste contaminated with this compound is considered hazardous chemical waste.[4]
-
Solid Waste: This includes contaminated gloves, gowns, pipette tips, and other disposables.[1][5] These items should be collected in a dedicated, clearly labeled, leak-proof container with a purple lid, designated for cytotoxic waste.[4]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not discharge liquid waste containing this compound down the drain.[4]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[4][5]
-
All waste containers must be sealed and stored in a designated hazardous waste accumulation area until collected by certified hazardous waste disposal personnel.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
